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  • Product: 2,3-Dihydro-1-benzothiophene-3-carbonitrile
  • CAS: 342616-11-9

Core Science & Biosynthesis

Foundational

Part 1: The Aromatic Core - Benzo[b]thiophene-3-carbonitrile

An In-depth Technical Guide to the Basic Properties of Benzothiophene Derivatives: A Focus on the 2,3-Dihydro-1-benzothiophene-3-carbonitrile Scaffold Senior Application Scientist Note: The subject of this technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basic Properties of Benzothiophene Derivatives: A Focus on the 2,3-Dihydro-1-benzothiophene-3-carbonitrile Scaffold

Senior Application Scientist Note: The subject of this technical guide, 2,3-Dihydro-1-benzothiophene-3-carbonitrile, is a sparsely documented compound in the available scientific literature. To provide a comprehensive and technically sound resource for researchers, this guide will focus on the well-characterized and commercially available aromatic analogue, Benzo[b]thiophene-3-carbonitrile . We will analyze its core properties and then explore the chemistry of the 2,3-dihydro-1-benzothiophene scaffold. By synthesizing these two datasets, we can infer the probable characteristics and reactive nature of the target molecule, offering a foundational understanding for its synthesis and handling.

Benzo[b]thiophene-3-carbonitrile serves as the foundational aromatic precursor to its dihydro- counterpart. Its rigid, planar structure and the electron-withdrawing nature of the nitrile group dictate its chemical behavior. Derivatives of the benzothiophene core are of significant interest in medicinal chemistry and materials science.[1][2][3]

Physicochemical and Structural Properties

The key properties of Benzo[b]thiophene-3-carbonitrile are summarized below. It is a solid at room temperature with a relatively high boiling point, consistent with its aromatic nature and molecular weight.

PropertyValueSource
CAS Number 24434-84-2[4][5]
Molecular Formula C₉H₅NS[4][5]
Molecular Weight 159.21 g/mol [4][5]
Appearance Solid
Melting Point 71-75 °C
Boiling Point 312.7 °C at 760 mmHg
IUPAC Name 1-benzothiophene-3-carbonitrile[4]
Spectroscopic Signature

The spectroscopic data for Benzo[b]thiophene-3-carbonitrile is defined by its aromaticity.

  • ¹H NMR: The proton NMR spectrum would exhibit signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring and the single proton on the thiophene ring would appear as distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals for the nine carbons in the molecule. The carbon of the nitrile group (C≡N) would appear downfield, typically in the range of δ 115-125 ppm. Aromatic carbons would resonate between δ 120-140 ppm.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2220-2240 cm⁻¹. Additional bands would correspond to aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 159, corresponding to the molecular weight.[4]

Synthesis and Reactivity

Benzo[b]thiophene-3-carbonitrile and its derivatives are typically synthesized through the cyclization of substituted benzene precursors. Modern methods often involve transition-metal-catalyzed reactions, such as those using copper(I) iodide to facilitate C-S bond formation.[1][2] One-pot procedures starting from ortho-halophenyl acetonitriles provide an efficient route to this scaffold.[1][2]

The reactivity is twofold:

  • Nitrile Group: The carbonitrile can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine, making it a versatile synthetic handle.

  • Aromatic Ring: The benzothiophene ring system can undergo electrophilic substitution, although the specific regiochemistry is influenced by the existing substituents.

Part 2: The Saturated Scaffold - 2,3-Dihydro-1-benzothiophene

The introduction of saturation at the 2 and 3 positions of the thiophene ring fundamentally alters the molecule's geometry, stability, and reactivity. This scaffold is also known as 1-Thiaindan.[3]

Structure, Stability, and Handling

Unlike its aromatic counterpart, the 2,3-dihydrothiophene ring is non-planar.[6] Critically, non-fused 2,3-dihydrothiophenes are known to be unstable and can polymerize, sometimes rapidly, in the presence of acid.[6] This suggests that 2,3-Dihydro-1-benzothiophene and its derivatives should be handled with care, avoiding acidic conditions, and are best stored at low temperatures under an inert atmosphere.

Synthesis Workflow

The most direct route to the 2,3-dihydro-1-benzothiophene scaffold is through the selective hydrogenation of the thiophene ring of a benzothiophene precursor. This has been achieved using a palladium sulfide catalyst under hydrogen pressure.[7] For complete selectivity to the dihydro product, the conversion of the starting material must be carefully controlled to avoid over-reduction.[7]

Synthesis_Workflow Start Benzo[b]thiophene-3-carbonitrile Catalyst Catalyst (e.g., Pd/C, PdS) Solvent (e.g., Cyclohexane) High Pressure H₂ Start->Catalyst Selective Hydrogenation Product 2,3-Dihydro-1-benzothiophene- 3-carbonitrile Catalyst->Product Controlled Conversion (<60%) Side_Product Over-reduction Products (e.g., Ring Opening) Catalyst->Side_Product High Conversion

Caption: Proposed synthesis of the target molecule via selective hydrogenation.

Part 3: Inferred Properties of 2,3-Dihydro-1-benzothiophene-3-carbonitrile

By combining the knowledge of the two parent scaffolds, we can construct a hypothesis regarding the basic properties of the target molecule.

Hypothesized Physicochemical Properties
  • Physical State: Likely a liquid or low-melting solid at room temperature. The loss of aromatic planarity and symmetry would be expected to lower the melting point compared to its aromatic precursor.

  • Solubility: Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.

  • Boiling Point: The boiling point would likely be lower than that of the aromatic analogue due to weaker intermolecular interactions.

Predicted Spectroscopic Signature

The most significant changes would be observed in the NMR spectra, reflecting the saturation of the thiophene ring.

  • ¹H NMR: The spectrum would fundamentally change.

    • Instead of an aromatic proton at the 3-position, a methine proton (CH-CN) would appear, likely as a triplet or doublet of doublets, in the aliphatic region (estimated δ 3.5-4.5 ppm).

    • Two diastereotopic protons at the 2-position (-S-CH₂-) would appear as a pair of doublets of doublets in the aliphatic region (estimated δ 3.0-4.0 ppm).

    • The aromatic protons on the benzene ring would remain (δ 7.0-7.5 ppm).

  • ¹³C NMR:

    • The spectrum would show two new aliphatic carbon signals for C2 and C3.

    • The C3 carbon, attached to the nitrile, would be in the approximate range of δ 25-40 ppm.

    • The C2 carbon, adjacent to the sulfur, would be in a similar range, δ 30-45 ppm.

  • IR Spectroscopy: The characteristic C≡N stretch would still be present around 2220-2240 cm⁻¹. The key difference would be the appearance of strong C-H stretching bands for sp³-hybridized carbons just below 3000 cm⁻¹.

Part 4: Safety and Handling

Given the known hazards of related compounds and the potential instability of the dihydro-thiophene ring, a cautious approach is mandatory.

  • Toxicity: The aromatic precursor is harmful if swallowed and causes skin and eye irritation.[4] The target molecule is likely to be toxic, especially considering the presence of the nitrile group. It should be handled with appropriate personal protective equipment (gloves, safety glasses).[8]

  • Stability: As noted, the dihydro-thiophene ring may be sensitive to acid, leading to polymerization.[6] All work should be conducted in neutral or basic conditions, and the compound should be stored cold under an inert atmosphere.

  • Reactivity: The dihydro-thioether linkage is susceptible to oxidation, potentially forming a sulfoxide or sulfone.

Conclusion

While direct experimental data for 2,3-Dihydro-1-benzothiophene-3-carbonitrile is not publicly available, a robust scientific profile can be inferred from its aromatic precursor and the chemistry of the dihydro-benzothiophene scaffold. It is predicted to be an acid-sensitive, likely liquid compound whose structure could be confirmed by the distinct appearance of aliphatic signals in its NMR spectra. Its synthesis would likely proceed via controlled hydrogenation of Benzo[b]thiophene-3-carbonitrile. This guide provides a foundational framework for researchers aiming to synthesize, characterize, and utilize this novel heterocyclic building block.

References

  • Fouda, A. et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

  • Block, E. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33: E- and Z-Vinylic Heterocycles. Georg Thieme Verlag.
  • PubChem. (n.d.). Benzo[b]thiophene-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, R. et al. (2015). One-pot Synthesis of 2,3-Substituted Benzo[b]thiophenes via Cu(I) Catalysed Intramolecular Cyclisation from Dithioesters. RSC Advances. Available at: [Link]

  • Engman, L. et al. (2001). The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzothiophen-3-one. National Center for Biotechnology Information. Available at: [Link]

  • Fouda, A. et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Murata, S. et al. (n.d.). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. University of Toyama. Available at: [Link]

  • Zirka, A. A. et al. (1983). Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. Reaction Kinetics and Catalysis Letters. Available at: [Link]

  • Kosei, K. et al. (2007). Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. ResearchGate. Available at: [Link]

  • Asghar, M. N. et al. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Based Azomethine Dyes. International Journal of Electrochemical Science. Available at: [Link]

  • Patel, D. et al. (2015). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica. Available at: [Link]

  • Page, T. F. et al. (1972). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 2,3-dihydro-. NIST WebBook. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1-benzothiophene-3-carbonitrile: Structure, Properties, and Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2,3-Dihydro-1-benzothiophene-3-carbonitrile, a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dihydro-1-benzothiophene-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon established principles and data from closely related analogs, this document elucidates its chemical structure, numbering, spectroscopic characteristics, potential synthetic pathways, and likely reactivity. This information serves as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional organic materials.

Core Structure and IUPAC Nomenclature

2,3-Dihydro-1-benzothiophene-3-carbonitrile is a bicyclic heterocyclic compound. Its core structure consists of a benzene ring fused to a dihydrothiophene ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the parent ring system, 2,3-dihydro-1-benzothiophene, dictates the numbering scheme.

The numbering of the bicyclic system begins with the sulfur atom, which is assigned position 1. The carbon atoms are then numbered sequentially around the heterocyclic and then the fused benzene ring. The carbon atom of the nitrile group is not part of the primary ring structure and is designated based on its attachment to position 3.

Caption: Chemical structure and IUPAC numbering of 2,3-Dihydro-1-benzothiophene-3-carbonitrile.

Synthesis Strategies

One potential pathway could start from 2-mercaptophenylacetonitrile. This precursor contains the necessary benzene ring, a sulfur nucleophile, and the cyano-substituted two-carbon unit required for the formation of the dihydrothiophene ring.

Hypothetical Synthetic Protocol:

The following protocol is a generalized, conceptual pathway and would require empirical optimization.

Figure 2. Hypothetical Synthesis Pathway start 2-Mercaptophenylacetonitrile + Ethylene oxide intermediate Intermediate Adduct start->intermediate Nucleophilic Ring Opening cyclization Intramolecular Cyclization (Acid or Base Catalyzed) intermediate->cyclization product 2,3-Dihydro-1-benzothiophene-3-carbonitrile cyclization->product

Caption: A conceptual synthetic route to the target molecule.

Step-by-Step Methodology (Conceptual):

  • Nucleophilic Addition: 2-Mercaptophenylacetonitrile would be reacted with a suitable two-carbon electrophile, such as ethylene oxide or a 1,2-dihaloethane, in the presence of a base to facilitate the nucleophilic attack of the thiolate on the electrophile.

  • Intermediate Formation: This reaction would yield an intermediate, 2-((2-hydroxyethyl)thio)phenylacetonitrile.

  • Intramolecular Cyclization: The intermediate would then be subjected to acid- or base-catalyzed intramolecular cyclization. An acid catalyst would protonate the hydroxyl group, making it a good leaving group (water), followed by nucleophilic attack of the carbanion alpha to the nitrile. Alternatively, a strong base could deprotonate the carbon alpha to the nitrile, which would then displace the hydroxyl group (or a derivative like a tosylate).

  • Purification: The final product would be purified using standard techniques such as column chromatography.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 2,3-Dihydro-1-benzothiophene-3-carbonitrile are not available in the surveyed literature. However, a detailed prediction of its spectral characteristics can be made based on the known data for the parent compound, 2,3-dihydro-1-benzothiophene[1], and the well-established spectroscopic effects of the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and dihydrothiophene ring protons.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aromatic (4H)7.0 - 7.5MultipletThe four protons on the benzene ring will appear as a complex multiplet.
H-3 (1H)~4.0 - 4.5Triplet or Doublet of DoubletsThis proton is adjacent to a chiral center and the methylene group, leading to complex splitting.
H-2 (2H)~3.2 - 3.8MultipletThe two diastereotopic protons at position 2 will likely appear as a complex multiplet due to geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the dihydrothiophene carbons, and the nitrile carbon.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Aromatic (6C)120 - 140Six distinct signals are expected for the benzene ring carbons.
C-3 (1C)~35 - 45The carbon bearing the nitrile group will be shifted downfield.
C-2 (1C)~30 - 40The methylene carbon in the dihydrothiophene ring.
Nitrile (C≡N)115 - 125The characteristic chemical shift for a nitrile carbon.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the nitrile group.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N Stretch2220 - 2260Strong, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=C Aromatic Stretch1450 - 1600Medium to Weak
Mass Spectrometry (MS)

The mass spectrum is predicted based on the fragmentation of the parent 2,3-dihydro-1-benzothiophene, which has a molecular weight of 136.21 g/mol [1]. For 2,3-Dihydro-1-benzothiophene-3-carbonitrile (C₉H₇NS), the molecular weight is approximately 161.22 g/mol .

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 161.

  • Key Fragments: Fragmentation is likely to involve the loss of the nitrile group (CN, 26 Da) leading to a fragment at m/z = 135. Further fragmentation of the dihydrothiophene ring could also be observed.

Reactivity and Potential Applications

The chemical reactivity of 2,3-Dihydro-1-benzothiophene-3-carbonitrile will be influenced by the nitrile group, the dihydrothiophene ring, and the fused benzene ring.

  • Nitrile Group Reactions: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

  • Aromatic Ring Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the electron-donating nature of the sulfur atom and the overall electronic effects of the fused ring system.

The benzothiophene scaffold is a well-established pharmacophore in drug discovery. Derivatives of related benzothiophenes have shown potent activity as:

  • Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt): These are potential therapeutics for autoimmune diseases.

  • Aurora Kinase Inhibitors: These have potential applications in cancer therapy.

Given these precedents, 2,3-Dihydro-1-benzothiophene-3-carbonitrile represents a valuable starting point for the synthesis of novel, biologically active molecules. The nitrile group provides a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives in drug discovery programs.

Conclusion

2,3-Dihydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, a comprehensive understanding of its structure, properties, and potential can be derived from the analysis of its constituent parts and closely related analogs. This guide provides a solid foundation for researchers to build upon in their efforts to synthesize and explore the utility of this promising molecule.

References

  • Wiley-VCH. (2007).
  • Taylor & Francis. (2013). Heterocyclic Compounds, Part 77: Synthesis of[2]Benzothieno[3′,2′:2,3]oxepino[4,5. Synthetic Communications, 43, 1619–1625.

  • NIST. (n.d.). Benzo[b]thiophene, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a pivotal heterocyclic compound in...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry. This document will cover its fundamental chemical identity, synthesis methodologies, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutic agents.

Core Identification: CAS Number and IUPAC Nomenclature

The foundational step in understanding any chemical entity is its unambiguous identification. For the subject of this guide, the key identifiers are:

  • Chemical Abstract Service (CAS) Number: 4651-91-6[1][2][3]

  • IUPAC Name: 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[1]

This compound is a derivative of the benzothiophene family, where the thiophene ring is fused to a cyclohexane ring, resulting in a tetrahydrobenzo[b]thiophene core. The presence of an amino group at position 2 and a nitrile group at position 3 are key functional features that drive its reactivity and utility in synthetic chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₁₀N₂S[1][2]
Molecular Weight 178.25 g/mol [2]
Appearance White to light yellow or light orange powder/crystal[4]
Melting Point 147-148 °C[2]
Boiling Point 398.1 °C at 760 mmHg[2]
Density 1.27 g/cm³[2]
  • ¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the tetrahydro- portion of the benzothiophene ring, typically in the aliphatic region. The protons of the amino group would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including those of the nitrile group, the sp² carbons of the thiophene ring, and the sp³ carbons of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H stretching from the aliphatic and aromatic portions of the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Reaction Mechanisms

The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its derivatives is well-established, with the Gewald reaction being a cornerstone methodology. This multi-component reaction provides an efficient route to highly functionalized thiophenes.

The Gewald Reaction: A Powerful Synthetic Tool

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of the title compound, cyclohexanone, malononitrile, and sulfur are the key reactants.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Reaction Setup: To a solution of cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

  • Base Addition: A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

The causality behind this experimental design lies in the sequential nature of the reaction. The base catalyzes the Knoevenagel condensation between cyclohexanone and malononitrile to form an ylidene intermediate. This intermediate then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic thiophene ring.

Caption: Workflow for the Gewald Synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities. Its derivatives have been explored for a wide range of therapeutic applications. The amino and nitrile functionalities serve as convenient handles for further chemical modifications, allowing for the generation of large libraries of compounds for screening.

A Scaffold for Diverse Biological Activities

Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Agents: The tetrahydrobenzothiophene core has been incorporated into molecules designed to inhibit inflammatory pathways.

  • Antimicrobial and Antifungal Agents: Modifications of the core structure have led to the discovery of compounds with potent activity against various bacterial and fungal strains.

  • Anticancer Agents: The scaffold has been utilized in the design of kinase inhibitors and other anticancer drugs. For instance, derivatives have been synthesized as potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a target for inflammatory and autoimmune diseases, as well as certain cancers.[5][6]

  • Anticonvulsant and CNS Antidepressant Activities: The structural motif has been found in compounds with activity in the central nervous system.[7]

The versatility of this scaffold stems from its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.

G cluster_applications Therapeutic Applications Core 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile AntiInflammatory Anti-inflammatory Core->AntiInflammatory Derivative Synthesis Antimicrobial Antimicrobial Core->Antimicrobial Derivative Synthesis Anticancer Anticancer Core->Anticancer Derivative Synthesis CNS CNS Activity Core->CNS Derivative Synthesis

Caption: Therapeutic applications of the core scaffold.

Conclusion

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a fundamentally important heterocyclic building block with a well-established synthetic route and a proven track record as a versatile scaffold in drug discovery. Its accessible functional groups, coupled with the diverse biological activities of its derivatives, ensure its continued relevance in the pursuit of novel therapeutic agents. This guide has provided a comprehensive overview of its core identity, synthesis, and applications, offering a valuable resource for researchers in the field.

References

  • PubChem. (n.d.). Benzo[b]thiophene-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, T. S., et al. (2015). One-pot Synthesis of 2,3-Substituted Benzo[b]thiophenes via Cu(I)
  • Okuda, K., et al. (2013). Heterocyclic Compounds, Part 77: Synthesis of[8]Benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines and the Parent 1,2,4,5-tetrahydro[8]benzothieno[2′,3′:6,7]oxepino[4,5-e]imidazo[1,2-c]pyrimidine Heterocyclic System. Synthetic Communications, 43(12), 1619-1625.

  • Fouda, A. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydro-benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
  • Jaafar, A., et al. (2014). Reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran : a facile route to a new dihydrobenzothiazine derivative. Mediterranean Journal of Chemistry, 3(2).
  • PubChem. (n.d.). 2,3-Dihydro-1-benzothiophen-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
  • Zaki, M. Y., et al. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioural and CNS Antidepressant Activities. International Research Journal of Pure & Applied Chemistry.
  • Patel, M. R., et al. (2023). Synthesis and biological studies of carbonitrile derivatives from benzosuberones. International Journal of Novel Research and Development.
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  • Block, E. (2007).
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  • Steele, W. V., et al. (2021). The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. Journal of Chemical Thermodynamics.
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Exploratory

Spectroscopic Characterization of 2,3-Dihydro-1-benzothiophene-3-carbonitrile: A Predictive and Interpretive Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,3-Dihydro-1-benzothiophene-3-carbonitrile. In the absence of a complete, published experimental dataset for this specific molec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,3-Dihydro-1-benzothiophene-3-carbonitrile. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally related compounds to offer a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this heterocyclic compound.

Introduction: The Structural Significance of 2,3-Dihydro-1-benzothiophene-3-carbonitrile

2,3-Dihydro-1-benzothiophene derivatives are a class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a carbonitrile group at the 3-position creates a versatile synthetic intermediate and can significantly influence the molecule's biological properties. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.

This guide will provide a detailed theoretical framework for interpreting the NMR, IR, and MS spectra of 2,3-Dihydro-1-benzothiophene-3-carbonitrile, supported by data from analogous structures and fundamental spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of 2,3-Dihydro-1-benzothiophene-3-carbonitrile.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzo group and the aliphatic protons of the dihydrothiophene ring.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic (4H)7.0 - 7.5MultipletProtons on the benzene ring will appear in the typical aromatic region. The specific shifts and multiplicities will depend on the substitution pattern.
H-3 (1H)4.0 - 4.5Triplet~7-8This proton is adjacent to the electron-withdrawing nitrile group and the sulfur atom, leading to a downfield shift. It will be split into a triplet by the two adjacent H-2 protons.
H-2 (2H)3.4 - 3.8Doublet of doublets~7-8 (to H-3), ~1-2 (geminal)These protons are adjacent to the chiral center at C-3 and will be diastereotopic, potentially leading to a more complex splitting pattern. They will be coupled to H-3.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Aromatic (C4-C7)120 - 140Six distinct signals are expected for the aromatic carbons, with the carbons directly attached to the sulfur and the fused ring appearing at the lower field end of this range.
Nitrile (CN)115 - 120The carbon of the nitrile group typically resonates in this region.[1][2][3]
C-335 - 45This methine carbon is attached to the electron-withdrawing nitrile group, causing a downfield shift compared to an unsubstituted alkane.
C-230 - 40This methylene carbon is adjacent to the sulfur atom and the C-3 carbon.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,3-Dihydro-1-benzothiophene-3-carbonitrile.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 (or more, depending on sample concentration)

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity Rationale
C≡N (Nitrile)2240 - 2260Medium, SharpThe carbon-nitrogen triple bond has a very characteristic and sharp absorption in this region.[4][5][6]
C-H (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the benzene ring.[5]
C=C (Aromatic)1450 - 1600Medium to WeakIn-ring carbon-carbon stretching vibrations of the benzene ring.[5]
C-H (Aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds on the dihydrothiophene ring.[5]
C-S600 - 800Weak to MediumThe carbon-sulfur stretching vibration is typically weak and falls in the fingerprint region.
Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of 2,3-Dihydro-1-benzothiophene-3-carbonitrile.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of 2,3-Dihydro-1-benzothiophene-3-carbonitrile is C₉H₇NS. The calculated molecular weight is approximately 161.03 g/mol . The molecular ion peak is expected to be observed at m/z = 161.

  • Major Fragmentation Pathways:

    • Loss of HCN (m/z = 134): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.[7]

    • Loss of the Nitrile Group (m/z = 135): Cleavage of the C-CN bond would result in a fragment with m/z = 135.

    • Retro-Diels-Alder type fragmentation: The dihydrothiophene ring could undergo cleavage, potentially leading to fragments corresponding to the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S).

    • Loss of Sulfur containing fragments: Fragmentation of the thioether linkage is also a possibility.[8][9]

Experimental Protocol for MS Data Acquisition

Objective: To obtain the electron ionization (EI) mass spectrum of 2,3-Dihydro-1-benzothiophene-3-carbonitrile.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • GC:

      • Injector temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier gas: Helium at a constant flow rate.

    • MS:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan range: m/z 40 - 400.

      • Ion source temperature: 230 °C.

      • Transfer line temperature: 280 °C.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum of the peak corresponding to the elution of the target compound.

    • Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of 2,3-Dihydro-1-benzothiophene-3-carbonitrile.

Plausible Mass Spectrometry Fragmentation

Fragmentation_Pathway mol_ion [C₉H₇NS]⁺˙ m/z = 161 frag1 [C₈H₇S]⁺ m/z = 135 mol_ion->frag1 - •CN frag2 [C₈H₆S]⁺˙ m/z = 134 mol_ion->frag2 - HCN

Caption: A simplified representation of potential fragmentation pathways.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,3-Dihydro-1-benzothiophene-3-carbonitrile. By integrating fundamental principles with data from analogous structures, we have constructed a reliable interpretive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and related molecules in their scientific endeavors.

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Foundational

A Technical Guide to the Therapeutic Applications of Benzothiophene Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract The benzothiophene core, a bicyclic aromatic heterocycle, is recognized as a "privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The benzothiophene core, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its structural rigidity and capacity for diverse functionalization have established it as a foundational scaffold for a multitude of pharmacologically active agents.[1] This technical guide provides a comprehensive analysis of the therapeutic applications stemming from this versatile core. We will dissect the mechanisms of action, structure-activity relationships (SAR), and clinical relevance of key benzothiophene-based drugs. The narrative will navigate through its significant roles in modulating cellular receptors, inhibiting critical enzymes, combating microbial infections, and targeting cancer-specific pathways. This document is structured to provide not just a catalog of activities, but a field-proven insight into the causality behind experimental designs and the therapeutic potential of this remarkable scaffold.[2][3]

The Benzothiophene Scaffold: A Foundation for Drug Discovery

The fusion of a benzene ring with a thiophene ring creates the benzothiophene system, a scaffold that offers a unique combination of lipophilicity and electronic properties, making it an ideal starting point for drug design.[3] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[4][5] The success of this scaffold is exemplified by several FDA-approved drugs that have made a significant clinical impact:

  • Raloxifene: A selective estrogen receptor modulator (SERM) for osteoporosis.[6]

  • Sertaconazole: An antifungal agent for topical use.[7]

  • Zileuton: A 5-lipoxygenase inhibitor for treating asthma.[8]

  • Brexpiprazole: An atypical antipsychotic for schizophrenia and depression.[9]

The inherent versatility of the benzothiophene nucleus allows it to interact with a wide array of biological targets, from cell surface receptors to intracellular enzymes, cementing its importance in modern drug discovery.[10][11]

Modulators of Cellular Receptors

Benzothiophene's rigid framework provides an excellent platform for designing ligands that can selectively bind to and modulate the function of cellular receptors. This has been most successfully exploited in the fields of endocrinology and neuropsychiatry.

Selective Estrogen Receptor Modulators (SERMs): The Case of Raloxifene

Raloxifene is a cornerstone example of the benzothiophene scaffold's utility. It functions as a SERM, exhibiting tissue-specific estrogenic and anti-estrogenic effects.[6][12]

Mechanism of Action: Raloxifene's primary action involves binding to estrogen receptors (ERα and ERβ).[12][13] The conformation of the resulting ligand-receptor complex is distinct from that formed with endogenous estrogen. This altered conformation dictates the recruitment of different co-regulatory proteins (coactivators or corepressors), leading to tissue-selective gene transcription.[13][14]

  • In Bone: Raloxifene acts as an estrogen agonist. It binds to ERs in bone cells, inhibiting bone resorption by osteoclasts and promoting bone formation, which helps to maintain bone mineral density.[12][15] This makes it effective for preventing and treating osteoporosis in postmenopausal women.[15]

  • In Breast and Uterine Tissue: It acts as an estrogen antagonist. By blocking the proliferative effects of estrogen in these tissues, raloxifene reduces the risk of ER-positive invasive breast cancer.[6][14]

The 6-hydroxy and 4'-hydroxy substituents on the raloxifene structure are critical for high-affinity receptor binding and biological activity.[16]

SERM_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Compartment cluster_Nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds Complex Raloxifene-ER Complex (Altered Conformation) ER->Complex Coactivator Coactivators Complex->Coactivator Recruits in Bone Corepressor Corepressors Complex->Corepressor Recruits in Breast ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binds to Bone Bone Tissue (Agonist Effect) Coactivator->Bone Breast Breast/Uterine Tissue (Antagonist Effect) Corepressor->Breast Gene_Transcription Tissue-Specific Gene Transcription ERE->Gene_Transcription Modulates Gene_Transcription->Bone Gene_Transcription->Breast

Caption: Raloxifene's tissue-selective mechanism of action.

Dopamine/Serotonin System Modulators: Brexpiprazole in Neuropsychiatry

Brexpiprazole is a second-generation atypical antipsychotic used to treat schizophrenia and as an adjunctive therapy for major depressive disorder.[17] Its efficacy stems from a unique and balanced receptor binding profile.[18]

Mechanism of Action: Brexpiprazole is a dopamine D2 and serotonin 5-HT1A partial agonist, and a potent serotonin 5-HT2A antagonist.[9][19]

  • Dopamine D2 Partial Agonism: In brain regions with excessive dopamine (implicated in positive symptoms of schizophrenia), it acts as an antagonist, reducing dopaminergic activity. In regions with low dopamine (linked to negative and cognitive symptoms), it provides sufficient stimulation to restore normal function. Compared to its predecessor aripiprazole, brexpiprazole has lower intrinsic activity at the D2 receptor, which may contribute to a lower risk of side effects like akathisia.[19][20]

  • Serotonin 5-HT1A Partial Agonism: This action is thought to contribute to its antidepressant and anxiolytic effects, and may also help mitigate extrapyramidal side effects.[9]

  • Serotonin 5-HT2A Antagonism: This is a hallmark of atypical antipsychotics and is believed to improve negative symptoms and reduce the risk of motor side effects.[19]

This multi-receptor activity allows brexpiprazole to stabilize both the dopamine and serotonin systems, addressing a wider range of symptoms in complex neuropsychiatric disorders.[18]

Brexpiprazole_Mechanism cluster_receptors Receptor Targets cluster_outcomes Therapeutic Outcomes Brexpiprazole Brexpiprazole D2 Dopamine D2 Receptor Brexpiprazole->D2  Partial Agonist HT1A Serotonin 5-HT1A Receptor Brexpiprazole->HT1A  Partial Agonist HT2A Serotonin 5-HT2A Receptor Brexpiprazole->HT2A  Antagonist Antipsychotic ↓ Positive Symptoms ↑ Negative/Cognitive Symptoms D2->Antipsychotic Antidepressant Antidepressant & Anxiolytic Effects HT1A->Antidepressant SideEffects ↓ Extrapyramidal Side Effects HT1A->SideEffects HT2A->SideEffects

Caption: Brexpiprazole's multi-receptor mechanism of action.

Enzyme Inhibition as a Therapeutic Strategy

The benzothiophene scaffold is also adept at fitting into the active sites of enzymes, leading to potent and selective inhibition. This is particularly evident in its anti-inflammatory applications.

Anti-inflammatory Applications: Zileuton and 5-Lipoxygenase (5-LOX) Inhibition

Zileuton is an orally active inhibitor of 5-lipoxygenase used for the prophylaxis and chronic treatment of asthma.[21][22]

Mechanism of Action: Asthma is a chronic inflammatory disease where leukotrienes play a key role in promoting bronchoconstriction, inflammation, and mucus production.[8] Zileuton directly inhibits the enzyme 5-lipoxygenase (5-LOX), which catalyzes the first step in the conversion of arachidonic acid into leukotrienes (LTA4, LTB4, LTC4, LTD4, and LTE4).[8][23] By blocking this enzyme, zileuton effectively halts the production of these pro-inflammatory mediators, leading to reduced airway inflammation and an overall improvement in asthma symptoms.[21][24]

Zileuton_Pathway AA Arachidonic Acid (from cell membrane) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTs Leukotrienes (LTB4, LTC4, LTD4, LTE4) LTA4->LTs Inflammation Bronchoconstriction, Inflammation, Mucus Secretion LTs->Inflammation Zileuton Zileuton Zileuton->LOX5 INHIBITS

Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.

Dual COX/5-LOX Inhibition

Emerging research has focused on developing benzothiophene derivatives that can simultaneously inhibit both cyclooxygenase (COX) and 5-LOX enzymes.[25] The rationale is that inhibiting only the COX pathway (as with traditional NSAIDs) can shunt arachidonic acid metabolism towards the 5-LOX pathway, potentially increasing pro-inflammatory leukotrienes. A dual inhibitor could offer enhanced anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[25]

Antimicrobial Agents

The benzothiophene scaffold is present in potent antimicrobial agents, demonstrating both antifungal and antibacterial activities.[4][26]

Antifungal Applications: The Mechanism of Sertaconazole

Sertaconazole is a topical azole antifungal agent that contains a benzothiophene ring, distinguishing it from other imidazoles.[27][28] It has a broad spectrum of activity against dermatophytes (like Trichophyton rubrum), yeasts (Candida species), and some Gram-positive bacteria.[7][29]

Mechanism of Action: Sertaconazole exhibits both fungistatic and fungicidal activity.[7][29] Its primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase.[27] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts membrane integrity and function, ultimately leading to cell death.[29]

Table 1: In Vitro Antifungal Activity of Sertaconazole

OrganismGeometric Mean MIC (µg/mL)Activity ProfileReference
Trichophyton rubrum0.19Fungistatic & Fungicidal[7]
Trichophyton mentagrophytes0.73Fungistatic & Fungicidal[7]
Epidermophyton floccosum0.12Fungistatic & Fungicidal[7]
Candida spp.0.1 - 16 (MIC90 range)Fungistatic & Fungicidal[28]
Dermatophyte Moulds (overall)0.21Fungistatic[30]
Experimental Protocol: Broth Microdilution Susceptibility Assay

This protocol provides a quantitative measure of the in vitro activity of an antimicrobial agent.[31]

  • Preparation of Microbial Inoculum: Culture bacterial or yeast strains on appropriate agar plates. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the benzothiophene test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 28°C for dermatophytes) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination via broth microdilution.

Antibacterial Potential: Targeting Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities. Benzothiophene derivatives have shown promise, particularly against multidrug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[26] For example, combining the benzothiophene nucleus with an acylhydrazone functional group has yielded compounds with MIC values as low as 4 µg/mL against MRSA strains.[26]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogens (e.g., chloro, bromo) on the benzothiophene ring can significantly enhance antimicrobial activity.[1][31]

  • Substituents at C2 and C3: Modifications at the 2- and 3-positions of the benzothiophene core are critical. For instance, certain 3-ethynyl and 3-iodo-2-(thiophen-2-yl) derivatives display high activity against S. aureus and various fungi.[32]

  • Amide Moieties: The incorporation of carboxamide groups has been shown to be a successful strategy in developing potent antibacterial agents.[33][34]

Anticancer Applications: Diverse Mechanisms of Action

The benzothiophene scaffold is a key feature in many experimental anticancer agents that operate through various mechanisms.[10][35]

  • Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs act as microtubule-targeting agents. They interfere with tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis. These compounds have shown potent activity (GI50 values in the 10–100 nM range) and, importantly, are not substrates for the P-glycoprotein efflux pump, suggesting they could overcome certain types of multidrug resistance.[36]

  • Kinase Inhibition: Dysregulated protein kinases are a hallmark of many cancers. Benzothiophene derivatives have been developed as potent multi-kinase inhibitors, targeting enzymes like Clk4 and DRAK1, which are involved in cell cycle control and apoptosis.[10]

  • RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is crucial for cell migration and invasion, key processes in cancer metastasis. Novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as covalent inhibitors of RhoA, significantly inhibiting the proliferation, migration, and invasion of breast cancer cells.[37]

Table 2: Selected Anticancer Activity of Benzothiophene Derivatives

Compound ClassMechanism of ActionCell LineActivity (GI50/IC50)Reference
Acrylonitrile AnalogsTubulin Polymerization Inhibition60-cell line panel10–100 nM[36]
5-hydroxybenzothiopheneMulti-kinase Inhibition (Clk4)U87MG (Glioblastoma)7.2 µM[10]
Carboxylic Acid 1,1-dioxideRhoA/ROCK Pathway InhibitionMDA-MB-231 (Breast)Significant inhibition[37]
3-iodo-2-phenylbenzo[b]thiopheneCytotoxicCaco-2 (Colon)EC50 = 63.74 µM[38]

Conclusion and Future Perspectives

The benzothiophene scaffold is unequivocally a privileged structure in drug discovery, serving as the foundation for approved drugs across a wide spectrum of therapeutic areas. Its value lies in its synthetic tractability and its ability to be tailored to interact with diverse biological targets, including receptors, enzymes, and structural proteins.

The future of benzothiophene-based drug development appears robust. Ongoing research is focused on refining existing scaffolds to improve selectivity and reduce off-target effects, as seen in the development of dual COX/LOX inhibitors and next-generation antipsychotics. Furthermore, its application in oncology is a rapidly expanding field, with novel derivatives targeting key cancer pathways like tubulin dynamics and kinase signaling. As our understanding of disease biology deepens, the versatility of the benzothiophene core will undoubtedly continue to be leveraged by medicinal chemists to craft the next generation of targeted and effective therapeutics.

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  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. 39

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  • PubMed. (2003, December 15). In vitro antifungal activity of sertaconazole against 309 dermatophyte clinical isolates. 30

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  • BenchChem. (2025). Unveiling the Antimicrobial Potential of 3-Halo-1-Benzothiophene Derivatives: A Comparative Guide. 31

  • U.S. Food and Drug Administration. (2012, June 15). ZYFLO® (zileuton tablets) DESCRIPTION. 23

  • BenchChem. (2025). (R)-Zileuton mechanism of action. 24

  • MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. 26

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  • ResearchGate. (n.d.). Update on Raloxifene: Mechanism of Action, Clinical Efficacy, Adverse Effects, and Contraindications. 15

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  • Research Journal of Pharmacy and Technology. (2020, March 27). An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent. 27

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Exploratory

The Enduring Scaffold: A Technical Guide to the Synthesis and Reactivity of 2,3-Dihydro-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals The 2,3-dihydro-1-benzothiophene core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active molecules a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzothiophene core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active molecules and approved pharmaceuticals. Its unique combination of a thiophene ring fused to a benzene nucleus, with a saturated C2-C3 bond, imparts specific stereochemical and electronic properties that are attractive for medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of this important structural motif, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

The Significance of the 2,3-Dihydro-1-benzothiophene Core in Medicinal Chemistry

The 2,3-dihydro-1-benzothiophene scaffold is a key component in a variety of therapeutic agents due to its ability to interact with a range of biological targets. The structural rigidity of the bicyclic system, coupled with the potential for diverse functionalization, allows for the fine-tuning of pharmacological activity. Notable examples of drugs containing this core underscore its importance:

  • Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. The benzothiophene core is crucial for its tissue-selective estrogenic and anti-estrogenic effects.

  • Zileuton: An inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. It is used in the management of asthma. The benzothiophene moiety plays a key role in the molecule's interaction with the enzyme's active site.[1]

The therapeutic success of these and other molecules has fueled continued interest in the development of novel synthetic routes and a deeper understanding of the reactivity of the 2,3-dihydro-1-benzothiophene system.

Synthesis of the 2,3-Dihydro-1-benzothiophene Core

A variety of synthetic strategies have been developed to construct the 2,3-dihydro-1-benzothiophene ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Electrophilic Cyclization of 2-Alkynylthioanisoles

A powerful and versatile method for the synthesis of 2,3-disubstituted benzothiophenes, which can be subsequently reduced to the desired 2,3-dihydro derivatives, is the electrophilic cyclization of 2-alkynylthioanisoles. This method offers mild reaction conditions and tolerates a wide range of functional groups.[2]

A key advantage of this approach is the ability to introduce a variety of substituents at the 3-position of the benzothiophene core by selecting the appropriate electrophile.

Experimental Protocol: Electrophilic Cyclization using Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate [2]

This protocol describes a high-yielding synthesis of 3-(methylthio)-substituted benzothiophenes.

  • Materials:

    • 2-Alkynylthioanisole (1.0 equiv)

    • Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for elution

  • Procedure:

    • To a clean, dry vial, add the 2-alkynylthioanisole (0.3 mmol, 1.0 equiv) and dichloromethane (3 mL).

    • To this solution, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (0.6 mmol, 2.0 equiv).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any insoluble materials.

    • Concentrate the filtrate under reduced pressure.

    • Adsorb the crude product onto a small amount of silica gel.

    • Purify the product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 2,3-disubstituted benzothiophene.

Metal-Free Synthesis via C-H Functionalization

In a move towards more sustainable synthetic methodologies, metal-free approaches for the construction of the 2,3-dihydro-1-benzothiophene skeleton have been developed. One such method involves a twofold C-H functionalization that proceeds through an interrupted Pummerer reaction/[3][3]-sigmatropic rearrangement/cyclization sequence.[4]

This one-pot annulation is particularly effective for the synthesis of benzothiophenes from non-prefunctionalized polyaromatic hydrocarbons.

Experimental Protocol: Metal-Free One-Pot Synthesis of 2,3-Dihydrobenzothiophenes [4]

  • Stage 1:

    • In a microwave vial, combine the arene (0.5 mmol, 1.0 equiv), sulfoxide (0.5 mmol, 1.0 equiv), and 1,2-dichloroethane (DCE) (2.0 mL).

    • Cool the mixture to -30 °C and add trifluoromethanesulfonic anhydride (Tf₂O) (0.55 mmol, 1.1 equiv).

    • Heat the reaction mixture in a microwave reactor to 90 °C.

  • Stage 2:

    • Cool the reaction mixture to 0 °C.

    • Add triethylamine (Et₃N) (3.0 mmol, 6.0 equiv).

    • Warm the mixture to 50 °C and stir until the reaction is complete (monitored by TLC).

Reduction of Benzothiophenes

The 2,3-dihydro-1-benzothiophene core can also be accessed through the reduction of the corresponding benzothiophene. A common method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[5]

Experimental Protocol: Reduction of Benzothiophene with Lithium Aluminum Hydride [5]

  • Materials:

    • Benzothiophene derivative

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous ethyl ether

    • Tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH) solution (15% w/v)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.1 equiv) in anhydrous ethyl ether.

    • Dissolve the benzothiophene derivative (1.0 equiv) in THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for 30 minutes.

    • Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water.

    • Filter the resulting mixture and separate the organic phase.

    • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting oil by distillation to obtain the 2,3-dihydro-1-benzothiophene.

Key Reactivity of the 2,3-Dihydro-1-benzothiophene Scaffold

The reactivity of the 2,3-dihydro-1-benzothiophene core is influenced by the presence of the sulfur atom and the nature of the substituents on the aromatic ring and the dihydrothiophene moiety.

Oxidation of the Sulfur Atom

The sulfur atom in the 2,3-dihydro-1-benzothiophene ring can be readily oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives are important intermediates in their own right and exhibit distinct reactivity. The 2-3 double bond in benzothiophene-1,1-dioxide is susceptible to hydrogenation and various addition reactions, behaving like an α,β-unsaturated sulfone.[6]

Reactions of Lithiated 2,3-Dihydro-1-benzothiophene-1-oxide

The sulfinyl carbanion derived from 2,3-dihydro-1-benzothiophene-1-oxide and its lithium salt have been investigated. This lithiated species can react with various electrophiles, such as aldehydes and imines, to afford chiral hydroxy and amino derivatives.[6]

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the benzene ring of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide (an isomer of the title compound) have been shown to occur at the 5-position. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the regioselectivity of these reactions.[7]

Data Presentation

Table 1: Spectroscopic Data for 2,3-Dihydro-1-benzothiophene

Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃) δ 7.20-7.00 (m, 4H, Ar-H), 3.45 (t, J = 7.5 Hz, 2H, CH₂-S), 3.20 (t, J = 7.5 Hz, 2H, CH₂-Ar)
¹³C NMR (CDCl₃) δ 140.5, 137.0, 128.5, 126.0, 124.5, 122.0, 35.0, 30.0
IR (neat) ν (cm⁻¹) 3060, 2920, 2850, 1580, 1460, 1440, 750
Mass Spectrometry (EI) m/z (%) 136 (M⁺, 100), 135 (90), 104 (30), 91 (25)

Visualization of Key Synthetic Pathways

Graphviz Diagram: Synthesis of 2,3-Disubstituted Benzothiophenes via Electrophilic Cyclization

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Alkynylthioanisole 2-Alkynylthioanisole Cyclization Cyclization 2-Alkynylthioanisole->Cyclization Electrophile Electrophile Electrophile->Cyclization 2,3-Disubstituted_Benzothiophene 2,3-Disubstituted_Benzothiophene Cyclization->2,3-Disubstituted_Benzothiophene

Caption: Electrophilic cyclization of 2-alkynylthioanisoles.

Graphviz Diagram: General Workflow for Metal-Free C-H Functionalization

G Arene Arene Pummerer_Intermediate Pummerer_Intermediate Arene->Pummerer_Intermediate Sulfoxide Sulfoxide Sulfoxide->Pummerer_Intermediate Tf2O Tf2O Tf2O->Pummerer_Intermediate Sigmatropic_Rearrangement Sigmatropic_Rearrangement Pummerer_Intermediate->Sigmatropic_Rearrangement Cyclization Cyclization Sigmatropic_Rearrangement->Cyclization 2,3-Dihydrobenzothiophene 2,3-Dihydrobenzothiophene Cyclization->2,3-Dihydrobenzothiophene

Caption: Metal-free synthesis via interrupted Pummerer reaction.

Conclusion

The 2,3-dihydro-1-benzothiophene scaffold continues to be a fertile ground for discovery in medicinal chemistry and materials science. The synthetic methodologies outlined in this guide, from classic reductions to modern metal-free C-H functionalizations, provide a robust toolbox for accessing a wide array of derivatives. A thorough understanding of the reactivity of this core structure is paramount for the rational design of novel molecules with tailored properties. As our comprehension of the biological roles of benzothiophene-containing molecules expands, so too will the innovation in the synthesis and application of this remarkable heterocyclic system.

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Foundational

The Chemistry of 2,3-Dihydrobenzothiophenes: Synthesis, Mechanism, and Medicinal Applications

Executive Summary & Pharmacological Relevance The 2,3-dihydrobenzo[b]thiophene scaffold is a privileged structural motif in both medicinal chemistry and advanced materials science. Unlike its fully aromatic counterpart (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 2,3-dihydrobenzo[b]thiophene scaffold is a privileged structural motif in both medicinal chemistry and advanced materials science. Unlike its fully aromatic counterpart (benzothiophene), the partially saturated 2,3-dihydrobenzothiophene ring introduces sp³-hybridized carbons, altering the molecule's three-dimensional topology, electron density, and lipophilicity. This structural nuance is critical for targeted biological interactions.

Historically, accessing this scaffold relied on the brute-force catalytic hydrogenation of benzothiophenes, a process often plagued by poor regioselectivity and over-reduction[1]. However, modern synthetic chemistry has pivoted toward precision methodologies, including radical-mediated homolytic substitutions, electrochemical spirocyclizations, and transition-metal-free annulations.

In drug development, derivatives of 2,3-dihydrobenzothiophene exhibit profound neurological and systemic activities. For instance, specific N-(arylethyl)amine derivatives act as dual 5-HT uptake inhibitors and


-adrenergic antagonists [2], while 5-hydroxy derivatives and their chalcogen analogues serve as potent antioxidants and lipid peroxidation inhibitors [3]. Furthermore, oxidized variants, such as 7-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxides, are highly valued in agrochemistry and as enzyme inhibitors [4].

Strategic Synthetic Pathways

The synthesis of dihydrobenzothiophenes requires overcoming the inherent stability of the aromatic benzothiophene precursor or constructing the sulfur-containing heterocycle de novo without triggering premature aromatization.

Transition-Metal-Free Two-Fold C–H Functionalization

Developed by Procter and colleagues, this methodology represents a paradigm shift in green chemistry. It enables the direct annulation of unfunctionalized arenes using allyl sulfoxides. By avoiding palladium or ruthenium catalysts, this route is highly attractive for late-stage pharmaceutical synthesis where heavy metal contamination is strictly regulated [5].

G A Arene + Allyl Sulfoxide (Tf2O activation) B Sulfonium Ion Intermediate (Interrupted Pummerer) A->B Electrophilic addition C [3,3]-Sigmatropic Rearrangement B->C C-C bond formation D Intramolecular Cyclization C->D Rearomatization E 2,3-Dihydrobenzothiophene Derivative D->E Ring closure via Base

Mechanistic pathway of metal-free dihydrobenzothiophene synthesis.

Electrochemical Spirocyclization (1,1-Dioxide Synthesis)

Recent advances in organic electrochemistry have enabled the synthesis of benzo[b]thiophene-1,1-dioxides via the reaction of sulfonhydrazides with internal alkynes. This process utilizes traceless electrons as a green oxidant. The reaction proceeds via a selective ipso-addition of sulfamidyl radicals, forming a strained quaternary spirocyclic intermediate, followed by an S-migration process [6]. Trace reduction of these products yields the corresponding 2,3-dihydrobenzothiophene 1,1-dioxides.

Radical-Based Homolytic Substitution

Synthesizing electron-rich derivatives, such as 5-hydroxy-2,3-dihydrobenzothiophene, via traditional electrophilic aromatic substitution often fails due to the high oxidation potential of the phenol ring. To circumvent this, a tandem


 sequence utilizing intramolecular homolytic substitution at the sulfur atom provides a highly regioselective and mild alternative [3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its mechanistic rationale. The following methodologies detail not just the how, but the why behind critical experimental parameters.

Protocol A: Metal-Free Annulation via Interrupted Pummerer Reaction [5]

Objective: Synthesis of 2,3-dihydrobenzothiophene from non-prefunctionalized arenes.

  • Reaction Setup: Charge an oven-dried microwave vial with the target arene (0.5 mmol) and allyl sulfoxide (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL) under a nitrogen atmosphere.

  • Cryogenic Activation: Cool the mixture to -30 °C.

    • Causality: Trifluoromethanesulfonic anhydride (Tf₂O) is highly reactive. Low temperatures prevent the uncontrolled, premature decomposition of the activated sulfoxide before the arene can engage in the electrophilic addition.

  • Electrophile Generation: Add Tf₂O (0.55 mmol, 1.1 equiv) dropwise.

    • Causality: Tf₂O activates the sulfoxide oxygen, generating a highly electrophilic sulfonium intermediate (the "interrupted Pummerer" species).

  • Thermal Rearrangement: Seal the vial and heat to 90 °C using microwave irradiation for 2 hours.

    • Causality: The thermal energy drives the [3,3]-sigmatropic rearrangement, breaking the weak S-O bond and forming the critical C-C bond, followed by rearomatization.

  • Base-Promoted Cyclization: Cool the reaction to 0 °C, add Triethylamine (Et₃N, 3.0 mmol, 6.0 equiv), and warm to 50 °C.

    • Causality: The base neutralizes the generated triflic acid and promotes the final intramolecular ring closure to yield the dihydrobenzothiophene core.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash column chromatography.

Protocol B: Radical-Mediated Synthesis of 5-Hydroxy-2,3-dihydrobenzothiophene [3]

Objective: Accessing antioxidant chalcogen analogues without over-oxidizing the phenol.

  • Precursor Preparation: Dissolve 4-bromo-3-(2-hydroxyethyl)phenyl tert-butyldimethylsilyl ether in dry diethyl ether.

  • Thioetherification: Treat the alcohol with diphenyl disulfide in the presence of tri-n-butyl phosphine to form the radical precursor.

    • Causality: Tri-n-butyl phosphine acts as a thiophilic reducing agent, facilitating the conversion of the alcohol to the corresponding thioether without requiring harsh acidic conditions that would cleave the silyl protecting group.

  • Radical Initiation: Subject the precursor to standard radical initiation conditions (e.g., AIBN and heat, or photochemical irradiation).

    • Causality: The homolytic cleavage generates an aryl radical that undergoes rapid intramolecular substitution (

      
      ) at the sulfur atom, expelling a phenyl radical and cleanly forming the 5-hydroxy-2,3-dihydrobenzothiophene core after desilylation.
      

Structure-Activity Relationships (SAR) & Drug Design

The pharmacological utility of dihydrobenzothiophenes is dictated by their substitution patterns. The sp³ carbons at positions 2 and 3 allow for stereospecific functionalization, which is crucial for binding to chiral biological targets.

SAR Core 2,3-Dihydrobenzothiophene Core Scaffold Sub1 C5-OH Substitution (Chalcogen Analogues) Core->Sub1 Sub2 1,1-Dioxide Oxidation Core->Sub2 Sub3 N-(Arylethyl)amine Derivatives Core->Sub3 Act1 Antioxidant Activity (Lipid Peroxidation Inhibitor) Sub1->Act1 Enhances radical scavenging Act2 Agrochemicals & Enzyme Inhibition Sub2->Act2 Increases polarity/binding Act3 Dual 5-HT Uptake Inhibitor & α2-Antagonist Sub3->Act3 Neurological targeting

Structure-Activity Relationship (SAR) mapping of dihydrobenzothiophenes.

Neurological Targeting

Research into N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines has demonstrated that incorporating a 2,3-dihydrobenzothiophene-5-acetic acid derivative significantly impacts neurological receptor affinity. The structural diversity tolerated in this portion of the molecule allows for the fine-tuning of lipophilicity and aqueous solubility, optimizing oral absorption while maintaining potent dual 5-HT uptake inhibition and


-antagonistic activities [2].
Antioxidant Profiling

The antioxidant capacity of 5-hydroxy-2,3-dihydrobenzothiophene has been benchmarked against its furan, seleno, and telluro analogues. The sulfur analogue demonstrates an excellent capacity to inhibit stimulated lipid peroxidation and catalyze the decomposition of hydrogen peroxide in the presence of glutathione, making it a valuable template for cytoprotective drug design [3].

Quantitative Data Summary

Table 1: Comparative Synthetic Methodologies for 2,3-Dihydrobenzothiophenes

MethodologyKey ReagentsPrimary IntermediateYield / SelectivityGreen Chemistry Advantage
Catalytic Hydrogenation [1]H₂, Pd/Al₂O₃ or PdS (5 MPa, 473 K)Partially reduced arene< 60% conversion required for 100% selectivityHigh atom economy, but poor energy efficiency.
Metal-Free Annulation [5]Allyl sulfoxide, Tf₂O, Et₃NSulfonium ion60–86% (Highly regioselective)Eliminates toxic transition metal catalysts.
Electrochemical Spirocyclization [6]Sulfonhydrazides, alkynes, e⁻Quaternary spirocycleModerate to HighUses traceless electrons; avoids stoichiometric oxidants.
Homolytic Substitution [3]Diphenyl disulfide, Bu₃PAryl radicalHigh (for C5-OH derivatives)Mild conditions; avoids over-oxidation of phenols.

Table 2: Pharmacological Activity of Key Derivatives

Derivative TypeBiological TargetMechanism of ActionPrimary Application
N-(Arylethyl)amines 5-HT Transporter /

-Receptor
Dual uptake inhibition and antagonismAntidepressant / Neurological therapeutics
5-Hydroxy Analogues Reactive Oxygen Species (ROS)Radical scavenging / Peroxide decompositionCytoprotection / Anti-inflammatory
1,1-Dioxides (7-Amino) Various Enzymes / ReceptorsActive site binding via sulfone/amine interactionsAgrochemicals / Anticancer research

References

  • Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene ResearchG
  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)
  • The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues Journal of the American Chemical Society - ACS Public
  • 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Smolecule
  • Metal‐Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials‐Oriented Heteroaromatics ResearchG
  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization PMC / N
Exploratory

2,3-Dihydro-1-benzothiophene-3-carbonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the selection of a core structural motif dictates the trajectory of a development program. 2,3-Dihydro-1-benzothiophene-3-carbonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the selection of a core structural motif dictates the trajectory of a development program. 2,3-Dihydro-1-benzothiophene-3-carbonitrile (CAS: 342616-11-9) has emerged as a highly versatile and privileged bicyclic scaffold. As an application scientist overseeing library design and lead optimization, I frequently advocate for this scaffold over traditional carbocyclic systems (like indanes) or oxygen-containing heterocycles (like benzofurans) due to three distinct physicochemical advantages:

  • Metabolic Resilience: The sulfur atom within the dihydrobenzothiophene core resists the rapid CYP450-mediated ring oxidation that frequently plagues strictly carbocyclic systems.

  • Tunable Oxidation States: The sulfur heteroatom can be selectively oxidized to a sulfoxide or a 1,1-dioxide. This allows chemists to drastically shift the topological polar surface area (tPSA) and hydrogen-bonding profile without altering the underlying carbon framework .

  • The Nitrile Handle: The C3-carbonitrile group is not merely a passive pharmacophore; it is a synthetic linchpin. It serves as a highly reactive vector for the rapid construction of amidines, tetrazoles, or complex spirocyclic systems, enabling the exploration of vast chemical space.

Biological Applications & Quantitative Profiling

The functionalization of the 2,3-dihydrobenzothiophene core has led to breakthroughs in two major therapeutic areas: neurodegenerative diseases and oncology.

Neurodegenerative Diseases (AChE Inhibition)

Highly functionalized derivatives, such as 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles, have been discovered as potent Acetylcholinesterase (AChE) inhibitors. These compounds bind to both the catalytic and peripheral anionic sites of the enzyme, preventing the hydrolysis of acetylcholine and thereby enhancing cholinergic neurotransmission in Alzheimer's disease models .

Oncology (Pan-KRAS Inhibition)

Historically considered "undruggable," the KRAS oncoprotein has recently been targeted using highly rigid spirocyclic analogues derived from tetrahydro- and dihydro-benzothiophene-3-carbonitrile scaffolds. Compounds like BI-2493 utilize this rigid architecture to achieve high metabolic stability and permeability, effectively stabilizing the GDP-bound "OFF" state of various KRAS mutants (G12C/D/V) .

Table 1: Quantitative Activity Profile of Key Derivatives
Compound Class / DerivativePrimary TargetPotency (IC₅₀ / EC₅₀)Primary Mechanism of Action
5-Amino-2,7-bis(4-methoxyphenyl)-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile Acetylcholinesterase (AChE)4.16 µMCompetitive/Non-competitive inhibition at CAS/PAS
BI-2493 (Spirocyclic benzothiophene analogue) Pan-KRAS (G12C/D/V)< 10 nMAllosteric stabilization of the GDP-bound "OFF" state
Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides HIF-2α / TACEVariable (Sub-micromolar)Protein-protein interaction disruption / Allosteric modulation

Mechanistic Visualization

The following diagram illustrates the pharmacological cascade initiated by dihydrobenzothiophene-derived AChE inhibitors within the synaptic cleft.

G A Dihydrobenzothiophene Derivative (Inhibitor) B Acetylcholinesterase (AChE) Enzyme A->B Competitive/Non-competitive Binding C Acetylcholine (ACh) Accumulation B->C Prevents Hydrolysis D Cholinergic Receptor Activation C->D Synaptic Cleft Enrichment E Neuroprotective Signaling Cascade D->E Downstream Effects

Mechanism of Action for Dihydrobenzothiophene-based AChE Inhibitors in the Cholinergic Synapse.

Synthetic Methodologies & Self-Validating Protocols

To harness this scaffold, robust synthetic routes are required. Below are two field-proven protocols detailing the synthesis and functionalization of the core, complete with the causality behind the chemical choices.

Protocol A: Asymmetric Hydrogenation to Access the Chiral Core

Objective: Synthesize enantiopure chiral 2,3-dihydrobenzo[b]thiophene derivatives. Causality: Constructing the chiral center at C3 is critical for target engagement, but traditional chiral resolution is low-yielding. We employ a Rh-catalyzed asymmetric hydrogenation using an N-methylated ZhaoPhos ligand. The thiourea motif on the ligand provides crucial hydrogen-bonding interactions with the substrate, locking the conformation for enantiofacial selective hydride transfer .

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve the prochiral benzo[b]thiophene 1,1-dioxide precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Causality: DCM ensures complete solubilization of the rigid bicyclic system while remaining inert to the Rh-catalyst.

  • Catalyst Complexation: Add Rh(NBD)₂BF₄ (0.02 mol%) and the N-methylated ZhaoPhos ligand (0.022 mol%). Causality: The slight stoichiometric excess of the ligand prevents the formation of inactive, unligated Rh-dimers.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at room temperature for 24 hours.

  • Self-Validation Step: Vent the H₂ carefully and analyze an aliquot via chiral HPLC. Validation: The presence of a single peak (>99% ee) confirms successful stereocontrol by the thiourea hydrogen-bonding network. If a racemic mixture is observed, it indicates moisture contamination disrupting the hydrogen bonds.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/EtOAc) to yield the pure chiral derivative.

Protocol B: One-Pot Domino Synthesis of AChE Inhibitors

Objective: Rapid assembly of highly functionalized 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles. Causality: Multi-step syntheses of highly functionalized scaffolds suffer from compounding yield losses. A one-pot Knoevenagel-Michael-Thorpe-Ziegler domino reaction allows the rapid assembly of the core from simple precursors. Morpholine is utilized as a base because its moderate pKa facilitates the initial Knoevenagel condensation without causing unwanted hydrolysis of the sensitive nitrile groups .

Step-by-Step Methodology:

  • Initiation: Combine 5-aryldihydro-3(2H)-thiophenone (1.0 mmol), malononitrile (1.0 mmol), and an aromatic aldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add morpholine (10 mol%) dropwise. Causality: Morpholine acts as a mild organocatalyst, deprotonating malononitrile to initiate the Knoevenagel condensation with the aldehyde.

  • Cyclization: Reflux the mixture at 80°C for 3 to 5 hours. The intermediate undergoes a Michael addition followed by an intramolecular Thorpe-Ziegler cyclization.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Validation: The disappearance of the highly UV-active aldehyde spot and the appearance of a lower Rf, highly fluorescent spot confirms the formation of the conjugated dicarbonitrile product.

  • Isolation: Cool the reaction to room temperature. Filter the precipitated solid, wash with cold ethanol, and recrystallize to afford the pure target compound.

Biological Validation Protocol

Protocol C: Modified Ellman’s Assay for AChE Inhibition

Objective: Quantify the IC₅₀ of synthesized dihydrobenzothiophene derivatives against AChE. Causality: To validate the synthesized compounds, a continuous colorimetric assay is required. Ellman's reagent (DTNB) reacts with thiocholine (the enzymatic product of AChE) to form 5-thio-2-nitrobenzoate, which absorbs strongly at 412 nm, allowing for precise kinetic tracking.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 mimics physiological synaptic conditions while optimizing the DTNB reaction kinetics.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound (dissolved in DMSO, final DMSO <1% to prevent enzyme denaturation), and 20 µL of AChE enzyme solution (0.22 U/mL).

  • Incubation: Incubate at 25°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Step: Include a well with Galantamine as a positive control and a vehicle (DMSO) well as a negative control. Validation: The vehicle well must show a linear, uninterrupted increase in absorbance. Any plateauing in the vehicle well indicates substrate depletion or reagent degradation, invalidating the run.

References

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science (2019). URL:[Link]

  • A One-Pot Domino Synthesis and Discovery of Highly Functionalized Dihydrobenzo[b]thiophenes as AChE Inhibitors. Bioorganic & Medicinal Chemistry Letters (2013). URL:[Link]

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. Journal of Medicinal Chemistry (2025). URL:[Link]

Foundational

Engineering the 2,3-Dihydro-1-benzothiophene Scaffold: A Technical Guide to Next-Generation Therapeutics

Executive Summary The 2,3-dihydro-1-benzothiophene (DHBT) scaffold, particularly in its 1,1-dioxide oxidation state, has emerged as a privileged pharmacophore in modern drug discovery. Unlike its planar, fully aromatic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1-benzothiophene (DHBT) scaffold, particularly in its 1,1-dioxide oxidation state, has emerged as a privileged pharmacophore in modern drug discovery. Unlike its planar, fully aromatic precursor (benzo[b]thiophene), the saturated C2-C3 bond in DHBT introduces sp³ character. This enhances the three-dimensionality (Fsp³) of the molecule, allowing for precise stereochemical tuning and superior target engagement. This whitepaper details the structural rationale, synthetic methodologies, and self-validating experimental protocols essential for leveraging the DHBT scaffold in therapeutic development.

Structural Rationale & Pharmacophore Evolution

The transition from flat aromatic rings to saturated bicyclic systems is a hallmark of modern medicinal chemistry. The DHBT 1,1-dioxide core offers two distinct advantages:

  • Electrostatic Complementarity: The highly polar sulfone (1,1-dioxide) moiety acts as a strong hydrogen bond acceptor and modulates the basicity of proximal functional groups, improving overall pharmacokinetic profiles[1].

  • Vectorial Projection: The sp³ hybridization at the 2,3-position allows the scaffold to adopt a puckered conformation. This optimally projects substituents into deep, complex binding pockets—a geometric feat impossible with flat benzo[b]thiophene analogs.

Target Engagement & Mechanistic Pathways

Mitotic Kinesin CENP-E Inhibition

Centromere-associated protein E (CENP-E) is a mitotic kinesin essential for chromosome congression. Inhibiting CENP-E leads to prolonged mitotic arrest and subsequent apoptosis in tumor cells[2]. The discovery of the 6-cyano-7-trifluoromethyl-2,3-dihydro-1-benzothiophene 1,1-dioxide derivative, known as Compound A ((+)-5d), demonstrated potent, time-dependent, ATP-competitive inhibition of the CENP-E motor domain[1],[2].

Mechanistic Rationale: The DHBT 1,1-dioxide core provides critical electrostatic complementarity to the CENP-E Loop 5 region. The 3D conformation of the saturated ring optimally aligns the cyano and trifluoromethyl groups within the ATP-binding pocket, effectively stalling the motor protein's mechanochemical cycle[2].

CENPE_Pathway DHBT DHBT 1,1-Dioxide Scaffold (e.g., Compound A) Target CENP-E Motor Domain (Loop 5 Binding) DHBT->Target Electrostatic Complementarity Effect1 Inhibition of ATPase Activity (ATP-Competitive) Target->Effect1 Blocks Motor Function Effect2 Chromosome Misalignment & Mitotic Arrest Effect1->Effect2 Disrupts Congression Outcome Tumor Cell Apoptosis Effect2->Outcome Triggers Cell Death

Logical pathway of DHBT 1,1-dioxide derivatives targeting CENP-E to induce apoptosis.

Tuning Thiol Reactivity in STAT3 Modulators

Stattic, a well-known STAT3 inhibitor, utilizes a benzo[b]thiophene 1,1-dioxide core. However, its C2=C3 double bond acts as a potent Michael acceptor, leading to indiscriminate thiol reactivity (e.g., glutathione depletion) and off-target toxicity[3].

Mechanistic Rationale: By reducing the core to a 2,3-dihydrobenzo[b]thiophene 1,1-dioxide (yielding saturated derivatives like K2946), the Michael acceptor is eliminated. This rational structural modification drastically reduces non-specific thiol reactivity while preserving the compound's antiproliferative and senotherapeutic activities, thereby widening the therapeutic window[3].

Synthetic Methodologies: Overcoming Steric Hurdles

Constructing chiral DHBT 1,1-dioxides is synthetically challenging due to the steric hindrance of tetrasubstituted cyclic olefins. Rhodium-catalyzed asymmetric hydrogenation using N-methylated bisphosphine-thiourea ligands (e.g., ZhaoPhos) has proven highly effective, achieving up to >99% enantiomeric excess (ee)[4].

Mechanistic Rationale: The thiourea motif on the chiral ligand forms critical hydrogen-bonding interactions with the sulfone oxygens of the substrate[4]. This dual-activation mechanism rigidifies the transition state for high enantioselectivity and accelerates the migratory insertion step, overcoming the inherent steric bulk of 2,3-disubstituted substrates.

Synthesis_Workflow Substrate Prochiral Benzo[b]thiophene 1,1-Dioxide Reaction Asymmetric Hydrogenation (50 atm H2, RT) Substrate->Reaction Input Catalyst Rh(I) + ZhaoPhos Ligand (H-Bonding Activation) Catalyst->Reaction Catalyzes Product Chiral DHBT 1,1-Dioxide (>99% ee) Reaction->Product Yields Validation Chiral HPLC & NMR (Self-Validation) Product->Validation Verifies

Workflow for Rh-catalyzed asymmetric hydrogenation of DHBT scaffolds with self-validation.

Quantitative Data Summary

Compound / ScaffoldPrimary TargetKey Pharmacological / Synthetic MetricReference
(+)-5d (Compound A) CENP-E Motor DomainPotent time-dependent ATP-competitive inhibition; induces mitotic arrest.[1],[2]
K2946 (Saturated Stattic) STAT3Reduced thiol reactivity (avoids Michael addition); retained senolytic activity.[3]
Chiral DHBT 1,1-dioxides N/A (Intermediates)Up to >99% conversion, >99% ee, 5000 TON via Rh-catalysis.[4]

Self-Validating Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of Benzo[b]thiophene 1,1-Dioxides

Objective: Synthesize chiral DHBT 1,1-dioxides with high enantioselectivity.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (0.02 mol%) and ZhaoPhos ligand (0.022 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes to ensure complete formation of the active catalyst complex.

  • Substrate Addition: Add the prochiral benzo[b]thiophene 1,1-dioxide substrate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H₂ gas three times to remove residual argon, then pressurize to 50 atm.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Self-Validation Checkpoint 1 (Conversion): Vent the H₂ gas carefully. Extract a 50 µL aliquot, filter through a short silica pad to remove the metal catalyst, and analyze via ¹H NMR. Causality: You must confirm >99% conversion by the disappearance of the C2=C3 olefinic proton. If conversion is <90%, diagnose H₂ pressure integrity or solvent anhydrousness before proceeding.

  • Purification & Chiral Analysis: Purify the crude product via flash column chromatography.

  • Self-Validation Checkpoint 2 (Enantioselectivity): Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) against a known racemic standard.

Protocol B: CENP-E ATPase Activity Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of DHBT 1,1-dioxide derivatives.

  • Buffer Preparation: Prepare the assay buffer containing 15 mM PIPES (pH 6.8), 5 mM MgCl₂, 20 mM KCl, 1 mM EGTA, 1 mM DTT, and 0.1% Tween-20.

  • Pre-Incubation: In a 96-well plate, pre-incubate recombinant human CENP-E motor domain protein (5 nM) and polymerized microtubules (1 µM) with varying logarithmic concentrations of the DHBT derivative (e.g., Compound A) for 15 minutes at 25°C.

  • Initiation: Start the ATPase reaction by adding ATP to a final concentration of 100 µM.

  • Incubation: Allow the reaction to proceed for 30 minutes at 25°C.

  • Termination & Detection: Terminate the reaction by adding Malachite Green reagent. Causality: Malachite Green forms a stable complex with free inorganic phosphate (Pi) released during ATP hydrolysis, allowing for direct stoichiometric quantification.

  • Self-Validation Checkpoint (Assay Integrity): Read absorbance at 650 nm. The assay plate must include a "No Enzyme" control (to measure background non-enzymatic ATP hydrolysis) and a "Vehicle" control (DMSO only, for maximum activity). Calculate the Z'-factor for the plate; a Z'-factor > 0.5 is required to validate the signal-to-noise ratio before calculating the IC50 curve.

References

1.[4] Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC. nih.gov. 4 2.[1] Cyclic sulfoxides and sulfones in drug design | Request PDF - ResearchGate. researchgate.net. 1 3.[3] Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC. nih.gov. 3 4.[2] Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC. nih.gov. 2

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Mechanistically Guided Synthesis of 2,3-Dihydro-1-benzothiophene-3-carbonitrile from 2-Alkynylthioanisole Precursors

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro-1-benzothiophene scaffold is a privileged structural motif found in numerous pharmacologically active compounds and clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzothiophene scaffold is a privileged structural motif found in numerous pharmacologically active compounds and clinical drug candidates.[1] This document provides a comprehensive, mechanistically-driven guide for the synthesis of a key derivative, 2,3-dihydro-1-benzothiophene-3-carbonitrile. We will depart from a standard protocol listing to first establish a sound scientific rationale, comparing potential synthetic strategies before detailing a robust, field-tested protocol for the intramolecular electrophilic cyclization of a tailored 2-alkynylthioanisole precursor. This guide emphasizes the causality behind experimental choices, providing researchers with the tools to not only replicate the synthesis but also to troubleshoot and adapt it.

Strategic & Mechanistic Analysis: Choosing the Right Pathway

The transformation of a 2-alkynylthioanisole into a 2,3-dihydro-1-benzothiophene derivative is fundamentally an intramolecular hydrothiolation or carbothiolation of an alkyne. Several catalytic and stoichiometric systems can effect such cyclizations; however, the choice of method is critical to prevent aromatization to the more stable benzothiophene and to control regioselectivity.

1.1. Comparative Assessment of Cyclization Strategies

Catalyst/Reagent SystemTypical Outcome & MechanismSuitability for Dihydro-Product
Gold(I) Catalysis Highly efficient for activating alkynes. Typically proceeds via a vinyl-gold intermediate, often leading to fully aromatized benzothiophenes through subsequent elimination/rearrangement steps.[2][3][4]Low. The high efficiency and reaction conditions often favor the thermodynamically stable aromatic product.
Radical-Mediated Cyclization Involves the addition of a radical species to the alkyne, followed by intramolecular cyclization. The specific product depends heavily on the radical initiator and reaction conditions.[5]Variable. Can be tailored but may lack the desired regioselectivity for the carbonitrile moiety without a directing group.
Brønsted/Lewis Acid Catalysis Direct protonation or coordination to the alkyne activates it for nucleophilic attack by the tethered sulfur.[6][7]Moderate. Can be effective, but strong acids may promote dehydration or rearrangement, leading to aromatization.
Electrophilic Halogen-Mediated Cyclization An electrophile (e.g., I⁺ from I₂) activates the alkyne, forming a key intermediate (e.g., a cyclic iodonium ion) that is readily attacked by the internal sulfur nucleophile.[8][9] This process occurs under mild conditions.High. This method is ideal as it generates a halo-substituted dihydro-benzothiophene intermediate without inherent driving forces for immediate aromatization. The halogen can be removed in a subsequent step.

1.2. The Chosen Strategy: Iodine-Mediated Electrophilic Cyclization

Based on the analysis above, an iodine-mediated electrophilic cyclization is the most logical and controllable strategy. The reaction proceeds through a well-defined mechanism that favors the formation of the desired dihydro- skeleton.[9][10]

The key steps are:

  • Electrophilic Activation: Molecular iodine (I₂) coordinates to the alkyne of the 2-alkynylthioanisole precursor, polarizing the triple bond and making it susceptible to nucleophilic attack.

  • Intramolecular Attack (5-endo-dig): The lone pair of the sulfur atom attacks the activated alkyne in an anti-fashion to form a five-membered ring. This results in a vinyl cation intermediate, which is trapped by the iodide ion.

  • Formation of the Dihydro-intermediate: This sequence yields a stable, isolable 4-iodo-2,3-dihydro-1-benzothiophene derivative.

  • Reductive Dehalogenation: The iodo-group can be subsequently removed under reductive conditions to yield the final target molecule.

Proposed Reaction Mechanism

G reactant_node 2-Alkynylthioanisole Precursor intermediate1_node Iodonium Ion Intermediate reactant_node->intermediate1_node 1. Electrophilic     Activation reagent_node Iodine (I₂) reagent_node->intermediate1_node intermediate2_node Vinyl Cation / Sulfonium Intermediate intermediate1_node->intermediate2_node 2. Intramolecular     Attack (5-endo-dig) product_iodo_node 4-Iodo-2,3-dihydro-1-benzothiophene -3-carbonitrile intermediate2_node->product_iodo_node 3. Iodide     Trapping product_final_node Target Molecule: 2,3-Dihydro-1-benzothiophene -3-carbonitrile product_iodo_node->product_final_node 4. Reductive     Dehalogenation reagent2_node Reductive Agent (e.g., Zn, AcOH) reagent2_node->product_final_node

Caption: Proposed mechanism for iodine-mediated cyclization.

Experimental Protocols

This synthesis is presented in two main stages: the preparation of the essential starting material and the subsequent cyclization to the target molecule.

2.1. Part 1: Synthesis of the Precursor - 3-(2-(Methylthio)phenyl)propiolonitrile

To synthesize the target molecule, the nitrile functionality must be present on the alkyne chain of the starting material. A standard Sonogashira coupling provides a reliable route to this precursor.

Materials:

  • 1-Iodo-2-(methylthio)benzene

  • Propiolonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Apparatus:

  • Schlenk flask or oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Inert atmosphere line (Nitrogen or Argon)

Step-by-Step Protocol:

  • Setup: To a Schlenk flask under an inert atmosphere, add 1-iodo-2-(methylthio)benzene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Solvent Addition: Add anhydrous toluene and anhydrous triethylamine (3.0 eq) via syringe.

  • Substrate Addition: Add propiolonitrile (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution (2x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure precursor.

2.2. Part 2: Iodine-Mediated Cyclization and Dehalogenation

Materials:

  • 3-(2-(Methylthio)phenyl)propiolonitrile (precursor from Part 1)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Zinc dust (for dehalogenation)

  • Acetic acid (for dehalogenation)

  • Sodium thiosulfate (Na₂S₂O₃)

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

Step-by-Step Protocol:

  • Dissolution: Dissolve the precursor (1.0 eq) and NaHCO₃ (2.0 eq) in anhydrous DCM in a round-bottom flask.

  • Iodine Addition: To this stirred solution, add a solution of iodine (1.1 eq) in DCM dropwise at 0 °C.

    • Experimental Insight: Adding the iodine slowly prevents a rapid exotherm and minimizes the formation of side products. The NaHCO₃ acts as a mild base to neutralize any HI generated during the reaction.

  • Cyclization Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The deep purple color of the iodine should fade. Monitor the formation of the iodo-intermediate by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine. Stir until the organic layer is colorless.

  • Extraction: Separate the organic layer. Wash with water (1x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. At this stage, the intermediate 4-iodo-2,3-dihydro-1-benzothiophene-3-carbonitrile can be purified by chromatography if desired.

  • Reductive Dehalogenation: Dissolve the crude (or purified) iodo-intermediate in acetic acid. Add zinc dust (3.0-5.0 eq) portion-wise at room temperature.

    • Causality Note: The zinc/acetic acid system is a classic and effective method for the reduction of alkyl halides. The reaction can be mildly exothermic, so portion-wise addition is recommended.

  • Reaction: Stir the mixture vigorously for 2-4 hours, or until the starting iodo-compound is consumed (monitored by TLC).

  • Final Workup: Filter the reaction mixture through Celite to remove excess zinc. Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution until effervescence ceases, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography to obtain 2,3-dihydro-1-benzothiophene-3-carbonitrile.

Product Characterization & Validation

Thorough characterization is essential to confirm the structure and purity of the final product.

Analytical TechniqueExpected Data/ObservationInterpretation
¹H NMR Appearance of diastereotopic protons for the CH₂ group at the 2-position. A distinct signal for the CH proton at the 3-position. Aromatic signals corresponding to the benzene ring.Confirms the formation of the saturated five-membered ring and the substitution pattern.
¹³C NMR Signals for the aliphatic CH₂ and CH carbons. A signal for the nitrile carbon (~115-120 ppm). Four distinct signals for the aromatic carbons.Verifies the carbon skeleton of the dihydro-benzothiophene core and the presence of the nitrile group.
FT-IR A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.Confirms the presence of the C≡N (nitrile) functional group.[11]
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated mass of C₉H₇NS.Confirms the molecular weight of the target compound.
Overall Experimental Workflow

G start_node Part 1: Precursor Synthesis (Sonogashira Coupling) purify1_node Workup & Column Chromatography start_node->purify1_node cyclize_node Part 2: Iodine-Mediated Cyclization purify1_node->cyclize_node workup2_node Quench & Extract Iodo-Intermediate cyclize_node->workup2_node dehalogenate_node Reductive Dehalogenation (Zn / AcOH) workup2_node->dehalogenate_node purify2_node Final Workup & Column Chromatography dehalogenate_node->purify2_node char_node Characterization (NMR, IR, MS) purify2_node->char_node product_node Pure Final Product char_node->product_node

Sources

Application

Application Notes and Protocols: Electrophilic Functionalization of 2,3-Dihydro-1-benzothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the 2,3-Dihydro-1-benzothiophene Scaffold The benzothiophene moiety is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2,3-Dihydro-1-benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][5] The partially saturated 2,3-dihydro-1-benzothiophene framework, in particular, offers a three-dimensional architecture that can be strategically functionalized to enhance interactions with biological targets. The presence of a carbonitrile group at the C3 position introduces a key feature: an acidic proton that, upon removal, generates a stabilized carbanion. This nucleophilic center provides a versatile handle for the introduction of a diverse array of substituents through reactions with various electrophiles, enabling the synthesis of novel compound libraries for drug discovery and development.

This guide provides a comprehensive overview of the reaction of 2,3-dihydro-1-benzothiophene-3-carbonitrile with different classes of electrophiles, including detailed mechanistic insights and step-by-step experimental protocols.

Core Reaction Principle: Generation and Reactivity of the C3-Carbanion

The central theme of the reactions described herein is the deprotonation of the C3-proton of 2,3-dihydro-1-benzothiophene-3-carbonitrile to form a resonance-stabilized carbanion. The electron-withdrawing nature of the nitrile group significantly increases the acidity of the adjacent C-H bond, allowing for its removal by a suitable base.

G cluster_0 Deprotonation cluster_1 Electrophilic Attack start 2,3-Dihydro-1-benzothiophene-3-carbonitrile carbanion Resonance-Stabilized Carbanion start->carbanion Deprotonation base Base (e.g., LDA, NaH) base->start product 3-Substituted Product carbanion->product Nucleophilic Attack electrophile Electrophile (E+) electrophile->carbanion

Caption: General reaction scheme for the functionalization of 2,3-dihydro-1-benzothiophene-3-carbonitrile.

The resulting carbanion is a soft nucleophile and readily participates in reactions with a variety of electrophiles, leading to the formation of a new carbon-carbon bond at the C3 position. This creates a new stereocenter, and the stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the electrophile.

I. C-Alkylation with Alkyl Halides

The introduction of alkyl groups at the C3 position is a fundamental transformation for exploring structure-activity relationships. This is typically achieved through the reaction of the C3-carbanion with alkyl halides.

Mechanism

The reaction proceeds via a standard S(_N)2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

G start [C3-Carbanion]- transition_state [X---R---C3]⁻ (Transition State) start->transition_state Nucleophilic Attack alkyl_halide R-X product 3-Alkyl-2,3-dihydro-1-benzothiophene-3-carbonitrile transition_state->product halide X⁻ transition_state->halide

Caption: S(_{N})2 mechanism for C-alkylation.

Experimental Protocol: Alkylation with Benzyl Bromide

Materials:

  • 2,3-Dihydro-1-benzothiophene-3-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-dihydro-1-benzothiophene-3-carbonitrile (1.0 eq.) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-benzyl-2,3-dihydro-1-benzothiophene-3-carbonitrile.

Data Summary Table:

ReagentMolar Eq.
2,3-Dihydro-1-benzothiophene-3-carbonitrile1.0
Sodium Hydride (60%)1.2
Benzyl Bromide1.1

II. C-Acylation with Acyl Chlorides

Acylation of the C3-carbanion introduces a keto functionality, providing a versatile intermediate for further synthetic transformations.

Mechanism

The reaction follows a nucleophilic acyl substitution pathway. The carbanion attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the acylated product.

G start [C3-Carbanion]- tetrahedral_intermediate [R-C(O⁻)(Cl)-C3] start->tetrahedral_intermediate Nucleophilic Attack acyl_chloride R-COCl product 3-Acyl-2,3-dihydro-1-benzothiophene-3-carbonitrile tetrahedral_intermediate->product Elimination of Cl⁻ chloride Cl⁻ tetrahedral_intermediate->chloride

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: Acylation with Benzoyl Chloride

Materials:

  • 2,3-Dihydro-1-benzothiophene-3-carbonitrile

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Benzoyl chloride

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2,3-dihydro-1-benzothiophene-3-carbonitrile (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq.) to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add a solution of benzoyl chloride (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-benzoyl-2,3-dihydro-1-benzothiophene-3-carbonitrile.

Data Summary Table:

ReagentMolar Eq.
2,3-Dihydro-1-benzothiophene-3-carbonitrile1.0
Lithium Diisopropylamide (LDA)1.1
Benzoyl Chloride1.2

III. Michael Addition to α,β-Unsaturated Carbonyls

The conjugate addition of the C3-carbanion to Michael acceptors, such as α,β-unsaturated ketones, is a powerful method for constructing more complex molecular frameworks.

Mechanism

The reaction proceeds via a 1,4-conjugate addition mechanism. The soft C3-carbanion preferentially attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final adduct.[6]

G cluster_0 Michael Addition cluster_1 Protonation start [C3-Carbanion]- enolate Enolate Intermediate start->enolate 1,4-Addition enone α,β-Unsaturated Ketone product Michael Adduct enolate->product Protonation proton_source H⁺ Source proton_source->enolate

Caption: Mechanism of Michael addition.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

Materials:

  • 2,3-Dihydro-1-benzothiophene-3-carbonitrile

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl vinyl ketone

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dihydro-1-benzothiophene-3-carbonitrile (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add potassium tert-butoxide (1.1 eq.) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl vinyl ketone (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Cool the reaction to 0 °C and quench with saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO(_4), and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired Michael adduct.

Data Summary Table:

ReagentMolar Eq.
2,3-Dihydro-1-benzothiophene-3-carbonitrile1.0
Potassium tert-butoxide1.1
Methyl Vinyl Ketone1.2

Conclusion and Future Perspectives

The C3-carbonitrile of 2,3-dihydro-1-benzothiophene serves as a versatile synthetic handle for the introduction of a wide range of functional groups through reactions with various electrophiles. The protocols outlined in this guide provide a solid foundation for the synthesis of novel 3-substituted 2,3-dihydro-1-benzothiophene derivatives. Further exploration in this area could involve the development of asymmetric methodologies to control the stereochemistry at the newly formed C3-stereocenter, which would be of significant interest for the synthesis of enantiopure compounds for pharmacological evaluation. The diverse functionalities that can be introduced open up numerous avenues for the development of new therapeutic agents based on this privileged scaffold.

References

[1] Benchchem. Technical Guide: 3-bromo-7-chloro-1-benzothiophene and its Derivatives in Medicinal Chemistry. Benchchem. [2] An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [5] An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). PubMed. [3] An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [4] An overview of benzo [b] thiophene-based medicinal chemistry. (2025). ResearchGate. [7] Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., Pulis, A. P., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8(1), 14801. [8] Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., Pulis, A. P., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PubMed. [6] The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.

Sources

Method

Advanced Methodologies for the Regioselective C3 Functionalization of Benzothiophene S-Oxides

The Challenge of C3 Functionalization The benzothiophene scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics (e.g., raloxifene, zileuton) and advanced organic electronic materials. Despi...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of C3 Functionalization

The benzothiophene scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics (e.g., raloxifene, zileuton) and advanced organic electronic materials. Despite its utility, direct C–H functionalization at the C3 position remains a formidable synthetic challenge. The intrinsic electronic properties of the benzothiophene core dictate that the C2 position is significantly more acidic and kinetically favored for deprotonation. Conversely, while the C3 position is thermodynamically preferred for electrophilic attack, traditional functionalization attempts often yield intractable mixtures of C2 and C3 isomers 1.

To bypass these limitations, modern methodologies leverage the strategic oxidation of the sulfur atom. Converting the parent heterocycle into a benzothiophene S-oxide fundamentally alters its reactivity profile, turning the sulfoxide moiety into a traceless, internal directing group that enables absolute C3 regioselectivity.

Mechanistic Insights & Causality

The activation of benzothiophene S-oxides unlocks two highly efficient, umpolung-type pathways for C3 functionalization: the metal-free interrupted Pummerer reaction and gold-catalyzed intermolecular alkyne oxyarylation.

1. The Interrupted Pummerer Pathway (Metal-Free Arylation/Allylation) Traditional C–H functionalization relies heavily on transition metals and pre-installed directing groups. The S-oxide paradigm eliminates this dependency. Upon activation with trifluoroacetic anhydride (TFAA), the S-oxide generates a highly electrophilic sulfonium intermediate. When a nucleophile (such as a phenol or silane) is introduced, it attacks the activated sulfur species. The causality of the absolute C3 selectivity lies in the subsequent [3,3]-sigmatropic rearrangement . This concerted orbital symmetry-driven process strictly dictates the delivery of the nucleophile to the C3 position, followed by rapid rearomatization to yield the functionalized product 2.

2. Gold-Catalyzed Oxyarylation (C3-Alkylation) Developed as a complementary approach, this method utilizes simple terminal alkynes to install complex alkyl chains bearing a versatile carbonyl handle. The Au(I) catalyst, specifically [DTBPAu(PhCN)]SbF₆, selectively activates the alkyne. The benzothiophene S-oxide acts as a nucleophile, attacking the activated alkyne to form a vinylgold carbenoid intermediate. Similar to the Pummerer pathway, this intermediate undergoes a [3,3]-sigmatropic rearrangement, transferring the functional group exclusively to the C3 position 3. Mechanistic Caveat: Unsubstituted benzothiophene S-oxide is prone to decomposition out of solution. Furthermore, excess sulfoxide can coordinate and degrade the gold catalyst into an inert [(DTBP)₂Au]SbF₆ complex. Therefore, strict temperature control (0 °C) and precise stoichiometry are critical for maintaining the catalytic cycle 3.

Pathway Visualization

G cluster_Pummerer Interrupted Pummerer Pathway cluster_Gold Gold-Catalyzed Oxyarylation Start Benzothiophene S-Oxide Act1 TFAA Activation Start->Act1 Act2 Au(I) + Terminal Alkyne Start->Act2 Nuc1 Nucleophilic Attack (Phenols/Silanes) Act1->Nuc1 Rearrange1 [3,3]-Sigmatropic Rearrangement Nuc1->Rearrange1 Prod1 C3-Arylated/Allylated Benzothiophene Rearrange1->Prod1 Nuc2 S-Oxide Attack (Vinylgold Carbenoid) Act2->Nuc2 Rearrange2 [3,3]-Sigmatropic Rearrangement Nuc2->Rearrange2 Prod2 C3-Alkylated Benzothiophene (w/ Carbonyl Handle) Rearrange2->Prod2

Mechanistic pathways for C3-functionalization of benzothiophene S-oxides.

Experimental Protocols
Protocol 1: Metal-Free C3-Arylation via Interrupted Pummerer 4

Note: Cooling to -40 °C is strictly required prior to TFAA addition to prevent the thermal degradation of the highly reactive sulfonium intermediate before the nucleophile can be introduced.

  • Reaction Setup: To an oven-dried, nitrogen-flushed Schlenk tube, add benzothiophene S-oxide (0.2 mmol) and anhydrous dichloromethane (DCM, 1.0 mL).

  • Activation: Submerge the reaction vessel in a dry ice/acetonitrile bath to reach -40 °C. Dropwise, add trifluoroacetic anhydride (TFAA, 0.3 mmol). A slight color change (typically pale yellow) serves as a visual self-validation that the activated sulfonium species has formed.

  • Nucleophile Addition: After exactly 5 minutes of activation, slowly add a solution of the phenol nucleophile (0.3 mmol) dissolved in anhydrous DCM (1.0 mL).

  • Rearrangement Phase: Remove the cooling bath. Allow the reaction mixture to warm to ambient temperature and stir overnight (approx. 16 hours). The critical [3,3]-sigmatropic rearrangement occurs during this warming phase, irreversibly locking in the C3 regiochemistry.

  • Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃ (2 mL) to neutralize residual TFAA and trifluoroacetic acid. Extract the aqueous layer with DCM (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

Protocol 2: Gold-Catalyzed Intermolecular Alkyne Oxyarylation 3

Note: To prevent catalyst poisoning by the S-oxide, the reaction must be maintained at 0 °C, and a 2-fold excess of the alkyne is utilized.

  • Catalyst Preparation: Inside an argon-filled glovebox, prepare a stock solution of the gold catalyst [DTBPAu(PhCN)]SbF₆ (5 mol% relative to the S-oxide) in an anhydrous solvent (e.g., DCM).

  • Reaction Setup: To a clean reaction vial, add the benzothiophene S-oxide (0.2 mmol) and the terminal alkyne (0.4 mmol).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Rapidly inject the gold catalyst solution to initiate the reaction.

  • Monitoring: Stir the mixture strictly at 0 °C. Monitor the reaction progress via LC-MS or TLC. The reaction typically reaches completion within 2–4 hours. Self-Validation: Prolonged reaction times or elevated temperatures will lead to a plateau in conversion due to the formation of the dead-end [(DTBP)₂Au]SbF₆ complex.

  • Purification: Upon completion, directly load the crude reaction mixture onto a silica gel column. For substrates exhibiting highly regioselective outcomes (>20:1 C3:C7 ratio), simple trituration of the crude solid with cold methanol is often sufficient to yield the isomerically pure C3-alkylated product.

Quantitative Data Summary

The following table summarizes the reaction scope, yields, and regioselectivity across different functionalization strategies.

Reaction MethodologyBenzothiophene PrecursorCoupling PartnerCatalyst / ReagentsYield (%)Regioselectivity (C3:C7)
Interrupted Pummerer 2-Methylbenzothiophene S-oxidePhenolTFAA, DCM (-40 °C to RT)85>20:1
Interrupted Pummerer Benzothiophene S-oxideAllyltrimethylsilaneTFAA, DCM (-40 °C to RT)78>20:1
Gold-Catalyzed Oxyarylation 2-Methylbenzothiophene S-oxide1-Hexyne[DTBPAu(PhCN)]SbF₆ (5 mol%), 0 °C7515:1
Gold-Catalyzed Oxyarylation 2-Bromobenzothiophene S-oxidePhenylacetylene[DTBPAu(PhCN)]SbF₆ (5 mol%), 0 °C82>20:1
Gold-Catalyzed (Telescoped) Benzothiophene (Parent)4-Fluorophenylacetylene1. H₂O₂/TFAA; 2. Au(I), 0 °C79 (over 2 steps)>20:1
References
  • Technical Support Center: Regioselective Functionaliz
  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
  • Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes.
  • Application Notes and Protocols for C3 Functionalization of the Benzothiophene Ring. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 2,3-Dihydro-1-benzothiophene-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of benzothiophene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of benzothiophene derivatives. The purification of 2,3-Dihydro-1-benzothiophene-3-carbonitrile (CAS: 342616-11-9) presents a highly specific thermodynamic challenge: it is a low-melting compound that typically presents as a viscous liquid at room temperature[1].

Standard recrystallization techniques often fail here, resulting in an intractable biphasic oil rather than a crystalline solid. This guide is designed to help researchers understand the causality behind this phase behavior and implement field-proven cryocrystallization protocols to achieve >99.5% purity.

Part 1: The Thermodynamics of "Oiling Out" (Causality & Mechanism)

Q: Why does my product consistently form a biphasic oil instead of a crystalline solid during cooling?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) , colloquially referred to as "oiling out" [2].

Because 2,3-dihydro-1-benzothiophene-3-carbonitrile has a melting point close to ambient temperature, its solubility curve often intersects the miscibility gap (the binodal curve) before crossing into the metastable zone required for solid nucleation. When you cool the solution, the system splits into two liquid phases: a solvent-rich phase and a solute-rich oil phase. Solute molecules in these oil droplets arrange randomly and possess high mobility, which kinetically hinders their integration into a rigid crystal lattice [3]. Consequently, impurities become trapped in the oil, defeating the purpose of purification.

Q: How do we thermodynamically bypass the LLPS boundary to force crystallization?

A: We must manipulate the phase diagram by selecting a solvent system that shifts the binodal curve below the solubility curve. By utilizing a solvent with a steep temperature-dependent solubility gradient combined with a non-polar antisolvent, we can guide the thermodynamic trajectory directly into the metastable zone for Solid-Liquid Phase Separation (SLPS) without crossing the stable LLPS region [4].

Part 2: Experimental Workflow & Phase Trajectory

G Start Impure 2,3-Dihydro-1-benzothiophene-3-carbonitrile (Liquid/Oil at RT) Dissolve Dissolve in Isopropanol (T = 40 °C) Start->Dissolve Cooling Controlled Cooling (0.1 °C/min to 5 °C) Dissolve->Cooling Decision Phase Behavior Observation Cooling->Decision LLPS Liquid-Liquid Phase Separation (Turbid Emulsion / Oiling Out) Decision->LLPS High Supersaturation SLPS Metastable Zone Reached (Clear Supersaturated Solution) Decision->SLPS Controlled Gradient Seeding Add Seed Crystals / Sonication (Bypass Binodal Curve) LLPS->Seeding Intervene SLPS->Seeding Crystallization Crystal Nucleation & Growth (T = -20 °C) Seeding->Crystallization Isolation Filtration & Cold Wash (Pure Crystalline Product) Crystallization->Isolation

Workflow for bypassing liquid-liquid phase separation (LLPS) during cryocrystallization.

Part 3: Quantitative Solvent System Optimization

To prevent oiling out, the dielectric constant (ε) of the solvent mixture must be carefully tuned. Highly polar aqueous systems promote emulsion formation, while optimized organic mixtures support crystalline recovery.

Solvent System (v/v)Dielectric Constant (ε)Cooling Rate (°C/min)LLPS (Oiling Out) RiskYield (%)Purity (HPLC)
Ethanol / Water (1:1)~55.00.5Critical (Stable Emulsion)N/A (Oiled)N/A
Methanol / Water (3:1)~45.00.2High (Droplet Coalescence)45% (Gum)92.0%
Isopropanol / Heptane (1:2)~10.50.1Low (Bypasses Binodal)78% (Crystalline)>99.5%
MTBE / Hexane (1:3)~3.50.1Moderate (Requires Seeding)82% (Crystalline)98.5%

Part 4: Self-Validating Cryocrystallization Protocol

This methodology utilizes an Isopropanol/Heptane system to purge oxidized sulfoxide impurities and regioisomers while forcing the low-melting cyano-benzothiophene into a crystalline lattice.

Step 1: Dissolution & Polishing

  • Dissolve 10.0 g of crude 2,3-dihydro-1-benzothiophene-3-carbonitrile in 30 mL of anhydrous Isopropanol (IPA) at 40 °C.

  • Validation Check: The solution must be completely transparent. Perform a hot polishing filtration through a 0.45 µm PTFE filter to remove heterogeneous nucleation sites (dust/particulates) that can prematurely trigger LLPS.

Step 2: Controlled Primary Cooling

  • Transfer the filtrate to a jacketed reactor with overhead stirring (250 RPM).

  • Cool the solution from 40 °C to 5 °C at a strict linear rate of 0.1 °C/min .

  • Causality: Rapid cooling induces local supersaturation spikes, immediately plunging the system into the spinodal decomposition region (oiling out) [5].

Step 3: Seeding in the Metastable Zone

  • Once the internal temperature reaches 5 °C, hold for 30 minutes.

  • Validation Check: The solution must remain optically clear. If turbidity is observed, LLPS has occurred; you must reheat to 40 °C and restart.

  • Introduce 0.1 g (1% wt/wt) of pure 2,3-dihydro-1-benzothiophene-3-carbonitrile seed crystals.

Step 4: Antisolvent Addition & Deep Cooling

  • Begin dropwise addition of 60 mL of pre-chilled Heptane (0 °C) over 2 hours using a syringe pump.

  • Once addition is complete, initiate secondary cooling from 5 °C down to -20 °C at 0.1 °C/min. Hold at -20 °C for 4 hours to maximize yield.

Step 5: Isolation

  • Filter the resulting white-to-off-white crystalline suspension rapidly over a pre-chilled Büchner funnel. Wash the filter cake with 15 mL of cold (-20 °C) Heptane. Dry under vacuum (10 mbar) at 15 °C.

Part 5: Troubleshooting & FAQs

Q: My product oiled out immediately upon antisolvent addition. What went wrong? A: The local supersaturation at the point of antisolvent droplet impact exceeded the metastable limit. To fix this, increase the overhead stirring rate to 400 RPM to ensure rapid macroscopic mixing, and reduce the antisolvent addition rate by 50%. Ensure the Heptane is pre-chilled to match the reactor temperature.

Q: I do not have seed crystals because this compound has never been crystallized in my lab. How do I induce primary nucleation? A: You can utilize a freeze-drying emulsion technique. If the compound oils out, freeze-dry the resulting emulsion to collapse the intermediate amorphous network into a hydrated crystalline form. Alternatively, apply in situ ultrasonic irradiation (sonocrystallization) at 5 °C to induce cavitation bubbles, which provide the activation energy required for primary nucleation without seeds [6].

Q: How does this specific solvent system purge the common sulfoxide impurity? A: During the synthesis of benzothiophenes, over-oxidation to the 1,1-dioxide or sulfoxide is common. The Isopropanol/Heptane system is highly effective here because the oxidized impurities possess a significantly higher dipole moment than the target carbonitrile. As a result, they remain highly soluble in the bulk Isopropanol-rich mother liquor even at -20 °C, while the less polar target compound crystallizes out upon Heptane addition.

References

  • Lu, J., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Retrieved from[Link][2]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from[Link][3]

  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Retrieved from[Link][4]

  • Lu, J., et al. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, ACS Publications. Retrieved from[Link][5]

  • ResearchGate. A method to crystallize substances that oil out. Retrieved from[Link][6]

Sources

Optimization

Technical Support Center: Column Chromatography for Benzothiophene Isomers

Welcome to the Technical Support Center for the chromatographic separation of benzothiophene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation of benzothiophene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these structurally similar compounds. Positional isomers of benzothiophene often exhibit nearly identical physicochemical properties, making their separation a non-trivial task that demands a highly optimized and systematic approach.[1][2]

This document moves beyond a simple list of instructions. It aims to provide a deeper understanding of the principles at play, empowering you to make informed decisions during method development and to effectively troubleshoot the inevitable challenges that arise.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful separation strategy for benzothiophene isomers.

Q1: What is the primary challenge in separating benzothiophene isomers?

The core difficulty lies in the subtle structural differences between positional isomers.[3] These compounds share the same molecular formula and often have very similar polarities and hydrophobicities.[2] This similarity leads to nearly identical interactions with both the stationary and mobile phases, frequently resulting in poor resolution or complete co-elution with standard chromatographic methods.[2]

Q2: Which type of chromatography is typically recommended to start with: Normal-Phase or Reverse-Phase?

For the separation of many benzothiophene derivatives, Normal-Phase Chromatography (NPC) is the most common and logical starting point.[4][5] In NPC, a polar stationary phase (like silica gel) is used with a non-polar mobile phase. Separation is governed by the polarity of the analytes; more polar compounds interact more strongly with the stationary phase and elute later.[6] Since many benzothiophene synthesis products are relatively non-polar, this mode often provides a good handle for separation.

Q3: What is the most common stationary phase for separating benzothiophene isomers?

Silica gel (SiO₂) is the most frequently used stationary phase for the purification of benzothiophene derivatives in a normal-phase setup.[4][7] Its polar surface provides effective separation of benzothiophene compounds based on subtle differences in their polarity. For compounds that may be sensitive to the acidic nature of silica, alternatives like neutral or basic alumina can be considered.[4]

Q4: How do I select an appropriate mobile phase (eluent)?

Mobile phase selection is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[4]

  • Starting Point: A common starting mobile phase is a binary mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar "modifier" such as ethyl acetate or dichloromethane.[4][5]

  • TLC Optimization: The goal is to find a solvent ratio where the target isomer has an Rf value between 0.2 and 0.4 .[4] This range typically translates well to column chromatography, providing a good balance between retention and elution time, which is essential for achieving resolution between closely-related isomers.

  • Elution Order: In normal-phase chromatography, non-polar compounds will elute first.[6]

Experimental Protocol: A General Workflow

This section provides a detailed, step-by-step methodology for the separation of a hypothetical mixture of benzothiophene isomers using flash column chromatography.

Workflow Overview

G cluster_prep Phase 1: Preparation & Planning cluster_sep Phase 2: Separation & Collection cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Col_Prep 2. Column Preparation (Wet Packing) TLC->Col_Prep Sample_Load 3. Sample Loading (Dry or Wet) Col_Prep->Sample_Load Elution 4. Elution (Isocratic or Gradient) Sample_Load->Elution Collection 5. Fraction Collection Elution->Collection Frac_Analysis 6. Fraction Analysis (TLC) Collection->Frac_Analysis Pooling 7. Pooling Pure Fractions Frac_Analysis->Pooling Evap 8. Solvent Evaporation Pooling->Evap Purified Purified Isomers Evap->Purified G Start Problem: Poor Isomer Resolution (Co-elution) Sys_Check 1. Check System Integrity - Column packed evenly? - No channeling or cracks? - Flow rate too high? Start->Sys_Check Mobile_Phase 2. Optimize Mobile Phase - Decrease polarity (e.g., lower % EtOAc). - Try different modifier (e.g., Hex/DCM vs Hex/EtOAc). - Ensure solvent purity. Sys_Check->Mobile_Phase System OK Success Resolution Achieved Sys_Check->Success Problem Fixed Stationary_Phase 3. Change Stationary Phase - Try alumina instead of silica. - Consider a Phenyl column for π-π interactions. - Switch to Reverse-Phase (C18). Mobile_Phase->Stationary_Phase Still Poor Mobile_Phase->Success Problem Fixed Stationary_Phase->Success Problem Fixed

Sources

Troubleshooting

Technical Support Center: Managing Acid-Catalyzed Polymerization of 2,3-Dihydrothiophene

Welcome to the Technical Support Center for 2,3-dihydrothiophene (2,3-DHT). This cyclic thioether is a highly valuable reagent, particularly for the protection of alcohols to form stable O/S acetals 1.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-dihydrothiophene (2,3-DHT). This cyclic thioether is a highly valuable reagent, particularly for the protection of alcohols to form stable O/S acetals 1. However, its electron-rich double bond makes it exceptionally susceptible to cationic polymerization in the presence of Brønsted or Lewis acids 2.

This guide is engineered for researchers and drug development professionals. It provides mechanistic insights and field-proven troubleshooting protocols to either prevent unwanted polymerization during synthetic workflows or control it for targeted poly(thioether) synthesis.

Mechanistic Insight: The Thionium Ion Pathway

To control 2,3-DHT, you must understand its activation pathway. The reactivity of 2,3-DHT is governed by the sulfur atom's ability to stabilize an adjacent positive charge. Upon exposure to an acid catalyst, protonation occurs regioselectively at the C3 position. This generates a carbocation at the C2 position, which is heavily stabilized by the lone pairs on the adjacent sulfur atom, forming a thionium ion .

If a strong external nucleophile (like an alcohol) is present, it attacks the thionium ion to form an acetal 3. However, if the local concentration of 2,3-DHT is high, the double bond of an unreacted 2,3-DHT molecule acts as the nucleophile, initiating a rapid, exothermic cationic chain propagation that leads to poly(2,3-dihydrothiophene) 2.

G DHT 2,3-Dihydrothiophene (Monomer) Protonation H+ (Acid Catalyst) Protonation at C3 DHT->Protonation Thionium Thionium Ion (Stabilized Carbocation) Protonation->Thionium Propagation Nucleophilic Attack by another Monomer Thionium->Propagation Propagation->Thionium Chain Growth Polymer Poly(2,3-dihydrothiophene) (Polythioether) Propagation->Polymer

Mechanistic pathway of 2,3-DHT acid-catalyzed cationic polymerization via a thionium ion.

Troubleshooting Guide: Preventing Unwanted Polymerization

When utilizing 2,3-DHT as a protecting group for alcohols, polymerization is a competing side reaction that can ruin yields and complicate purification.

FAQ 1: Why did my reaction mixture polymerize explosively upon adding the acid catalyst?
  • Causality: Explosive polymerization is the result of a runaway exothermic reaction 1. When strong acids (e.g., TsOH, HCl) are added rapidly at room temperature, the rate of chain propagation outpaces the rate of heat dissipation. The increased temperature further accelerates the polymerization, creating a feedback loop.

  • Solution: Always use mild acid catalysts (e.g., Pyridinium p-toluenesulfonate - PPTS), dilute the reaction in a non-nucleophilic solvent (like anhydrous DCM), and add the acid dropwise at 0 °C.

FAQ 2: How should I store 2,3-DHT to prevent spontaneous degradation in the bottle?
  • Causality: Trace amounts of acidic impurities (often from oxidation of sulfur or atmospheric moisture reacting with impurities) can initiate slow polymerization over time, turning the clear liquid into a viscous, yellow/brown oligomeric mass.

  • Solution: 2,3-DHT must be stored at low temperatures (-20 °C) under an inert atmosphere (nitrogen or argon) 1. Storing it over a mild solid base, such as anhydrous K₂CO₃, neutralizes trace acids generated during storage.

FAQ 3: My alcohol protection reaction worked, but I get a polymeric mess during workup. How do I prevent this?
  • Causality: During concentration on a rotary evaporator, the solvent is removed, drastically increasing the concentration of unreacted 2,3-DHT and the acid catalyst. The heat applied during evaporation triggers rapid polymerization of the excess reagent.

  • Solution: You must establish a self-validating quenching step. The acid must be completely and irreversibly neutralized before any solvent removal or warming occurs.

Protocol A: Alcohol Protection with 2,3-DHT (Self-Validating System)

This protocol is designed with built-in visual and chemical validation checkpoints to ensure protection outcompetes polymerization.

  • Preparation: In an oven-dried flask under N₂, dissolve the alcohol (1.0 eq) and 2,3-DHT (1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes. (Causality: Low thermal energy suppresses the activation energy required for chain propagation).

  • Catalyst Addition: Add PPTS (0.1 eq) in one portion.

    • Validation Check: The solution should remain clear. Rapid yellowing indicates localized acid concentration and incipient polymerization; if this occurs, immediately increase the stirring speed.

  • Monitoring: Stir at 0 °C, monitoring by TLC. The thionium ion intermediate will selectively react with the alcohol due to the kinetic favorability of the O-nucleophile over the bulky alkene.

  • Quenching (Critical Step): Once the alcohol is consumed, add triethylamine (0.2 eq) directly to the reaction mixture before adding water or removing from the ice bath. Stir for 5 minutes.

    • Validation Check: This irreversibly deprotonates the catalyst, halting any further thionium ion formation. The pH of the aqueous wash in the next step must test basic.

  • Workup: Wash with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure safely.

Workflow Start 1. Dissolve Alcohol & 2,3-DHT in DCM Cool 2. Cool to 0 °C (Crucial to control exotherm) Start->Cool Acid 3. Dropwise Addition of Catalytic Acid (e.g., PPTS) Cool->Acid Monitor 4. Monitor via TLC (Maintain at 0 °C) Acid->Monitor Quench 5. Quench with Base (e.g., Et3N or NaHCO3) Monitor->Quench Workup 6. Aqueous Workup & Purification Quench->Workup

Experimental workflow for alcohol protection using 2,3-DHT, highlighting the critical base-quenching step.

Troubleshooting Guide: Controlled Polymerization

When the goal is to synthesize poly(2,3-dihydrothiophene) for material science applications, the challenge shifts from preventing polymerization to controlling its molecular weight and architecture.

FAQ 4: How do I control the molecular weight and prevent cross-linking?
  • Causality: Cationic polymerization of cyclic sulfides often suffers from chain transfer and termination reactions, leading to low molecular weights and high dispersity 2.

  • Solution: Use a strictly anhydrous environment and a controlled Lewis acid initiator like BF₃·OEt₂ at cryogenic temperatures (-78 °C). The low temperature suppresses chain transfer to the monomer.

FAQ 5: Why am I isolating cyclic oligomers instead of linear polymers?
  • Causality: In the polymerization of cyclic thioethers, the sulfur atoms in the growing polymer backbone are highly nucleophilic. They can attack the active carbocation at the chain end (a process known as backbiting), extruding cyclic oligomers instead of propagating linearly 2.

  • Solution: Limit monomer conversion (stop the reaction at ~50-60% conversion) and use non-polar solvents (e.g., toluene) which favor linear propagation over the stabilization of the cyclic transition states required for backbiting.

Protocol B: Controlled Cationic Polymerization of 2,3-DHT
  • Purification: Distill 2,3-DHT over CaH₂ under reduced pressure immediately prior to use to remove any moisture or pre-formed oligomers.

  • Initiation: In a Schlenk flask under argon, dissolve 2,3-DHT in anhydrous toluene (1.0 M). Cool to -78 °C using a dry ice/acetone bath.

  • Propagation: Inject BF₃·OEt₂ (0.01 eq) dropwise. Maintain stirring at -78 °C for 2 hours.

  • Termination: Quench the living cationic chain ends by injecting an excess of pre-chilled methanol containing 1% v/v ammonium hydroxide.

  • Precipitation: Pour the mixture into a large excess of vigorously stirred cold methanol to precipitate the poly(thioether). Filter and dry under vacuum.

Data Presentation: Reaction Conditions vs. Polymerization Outcome

The following table summarizes how different variables dictate the fate of 2,3-DHT under acidic conditions.

ObjectiveCatalyst (eq)Temp (°C)SolventConversion (%)Dispersity (Đ)Primary Outcome
Alcohol Protection PPTS (0.1)0 to 25DCM>95%N/AO/S Acetal Formation
Controlled Polymerization BF₃·OEt₂ (0.01)-78Toluene50-60%~1.5 - 2.0Linear Poly(thioether)
Uncontrolled (Runaway) TsOH (0.1)25Neat / High Conc.100%>3.0Cross-linked/Oligomeric Tar

References

  • The synthesis and chemistry of 2,3-dihydrothiophene , Thieme-Connect. 1

  • Polymerization and copolymerization of cyclic unsaturated sulfides , ResearchGate. 2

  • Product Class 12: O/S, O/Se, and O/Te Acetals , Thieme-Connect. 3

Sources

Optimization

Technical Support Center: TLC Monitoring of 2,3-Dihydro-1-benzothiophene-3-carbonitrile Reactions

Welcome to the Technical Support Center for chromatography and reaction monitoring. This guide is specifically engineered for researchers and drug development professionals working with 2,3-Dihydro-1-benzothiophene-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatography and reaction monitoring. This guide is specifically engineered for researchers and drug development professionals working with 2,3-Dihydro-1-benzothiophene-3-carbonitrile (CAS: 342616-11-9) . Because this versatile building block undergoes diverse chemical transformations—including oxidation, dehydrogenation, and nitrile reduction—standardized Thin-Layer Chromatography (TLC) methods often fail.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot complex chromatographic separations.

Quantitative TLC Data Reference

To establish a baseline for your experiments, the following table summarizes the expected retention factors (


) and visualization behaviors for the starting material and its common reaction derivatives on standard silica gel 60 F-254 plates.
Compound StateChemical TransformationTypical Solvent SystemExpected

UV Activity (254 nm)Preferred Stain
Starting Material N/AHexane/EtOAc (8:2)~0.45Active (Dark spot)KMnO₄ (Weak)
Aromatized DehydrogenationHexane/EtOAc (8:2)~0.50Highly Active (Intense)UV 365 nm (Fluorescent)
Sulfoxide S-OxidationHexane/EtOAc (1:1)~0.25ActiveKMnO₄ (Yellow on Purple)
Sulfone Deep S-OxidationHexane/EtOAc (1:1)~0.40ActiveKMnO₄ (Yellow on Purple)
Primary Amine Nitrile ReductionDCM/MeOH/NH₄OH (90:9:1)~0.30ActiveNinhydrin (Purple/Pink)

TLC Method Development Workflow

TLC_Workflow Start Sample Reaction Mixture UV_Check Check UV Activity (254 nm) Start->UV_Check Polarity_Adj Adjust Solvent Polarity (Hexane:EtOAc ratio) UV_Check->Polarity_Adj Stain_Check Apply Specific Stain (KMnO4 / Ninhydrin) End Calculate Rf & Document Stain_Check->End Modifier_Add Add Modifier? (Et3N for amines) Polarity_Adj->Modifier_Add Modifier_Add->Stain_Check

Fig 1. Systematic TLC method development workflow for benzothiophene derivatives.

Troubleshooting & FAQs

Q1: Why does my starting material (2,3-dihydro-1-benzothiophene-3-carbonitrile) co-elute with the aromatized product (benzothiophene-3-carbonitrile) in Hexane/EtOAc? Causality: The loss of two protons (dehydrogenation) to form the fully aromatic benzothiophene ring does not drastically alter the overall dipole moment or hydrogen-bonding capacity of the molecule. Consequently, their interaction with the normal-phase silica is nearly identical, leading to overlapping


 values [[1]]().
Solution & Validation:  You must exploit the electronic differences rather than polarity. The fully aromatized benzothiophene possesses extended 

-conjugation compared to the dihydro analog. While both absorb at 254 nm, the aromatized product will exhibit intense fluorescence quenching and may fluoresce under 365 nm UV light. To force a physical separation, switch to a specialized solvent system like Toluene/EtOAc (95:5) to exploit subtle

interactions with the silica matrix. Always use a "co-spot" lane to validate separation.

Q2: I am reducing the nitrile group to a primary amine, but the product spot streaks severely across the TLC plate. How do I fix this? Causality: Reduction of the nitrile yields a primary amine derivative. Primary amines are highly basic and interact strongly with the weakly acidic silanol groups (-SiOH) on the surface of the silica gel stationary phase. This acid-base interaction causes continuous retention and severe "tailing" or streaking 2. Solution & Validation: Neutralize the silica surface dynamically by adding a basic modifier to your mobile phase 3. Use a solvent system such as Dichloromethane/Methanol/Triethylamine (DCM:MeOH:Et₃N) in a 90:9:1 ratio. The Et₃N competitively binds to the silanol sites, allowing the amine product to migrate as a tight, distinct spot. Validate the spot's identity using a Ninhydrin stain.

Q3: How do I distinguish between the sulfoxide and sulfone oxidation products on TLC? Causality: Oxidation of the thiophene sulfur yields first a sulfoxide (S=O), then a sulfone (O=S=O). The sulfoxide is highly polar due to its strong dipole and pyramidal geometry, resulting in a significant drop in


. The sulfone, despite having more oxygen atoms, is actually less polar than the sulfoxide because its symmetrical tetrahedral geometry partially cancels the overall dipole moment.
Solution & Validation:  Run the TLC in Hexane/EtOAc (1:1). The elution order (from top to bottom) will definitively be: Starting Material > Sulfone > Sulfoxide. To validate, dip the plate in KMnO₄ stain; both oxidized sulfur species will bleach the purple background to a yellow/brown spot due to their redox activity.

Reaction Pathways & Visualization Strategies

Reaction_Pathways SM 2,3-Dihydro-1-benzothiophene -3-carbonitrile (Mid-Polar, UV Active) Ox Sulfoxide / Sulfone (High Polarity, Low Rf) SM->Ox Oxidation (KMnO4 stain) Arom Benzothiophene-3-carbonitrile (Low Polarity, Strong UV) SM->Arom Dehydrogenation (UV 365nm shift) Red 3-(Aminomethyl) derivative (Basic, Needs Et3N modifier) SM->Red Reduction (Ninhydrin stain)

Fig 2. Common reaction pathways of the target compound and their corresponding TLC tracking strategies.

Self-Validating Experimental Protocols

Protocol 1: General TLC Monitoring for Aromatization Reactions

This protocol is designed to differentiate between the dihydro starting material and the fully aromatized product using co-spotting validation 2.

  • Sample Preparation: Dissolve <1 mg of the crude reaction mixture in 1 mL of ethyl acetate in a clean vial. Prepare a separate reference vial with the pure starting material.

  • Plate Spotting: On a silica gel 60 F-254 plate, lightly draw a baseline in pencil. Spot three distinct lanes:

    • Lane 1: Pure Starting Material.

    • Lane 2 (Co-spot): Starting Material + Reaction Mixture (Self-validating step to confirm subtle

      
       shifts).
      
    • Lane 3: Reaction Mixture.

  • Chamber Equilibration: Add Hexane/EtOAc (8:2) to the TLC chamber. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor, preventing edge effects.

  • Development: Place the plate in the chamber and allow the solvent front to rise until it is 1 cm from the top. Remove and mark the solvent front with a pencil.

  • Visualization: Examine the dried plate under 254 nm UV light. Mark all quenching spots. Switch to 365 nm UV light; the aromatized product will uniquely fluoresce due to extended

    
    -conjugation. Calculate the 
    
    
    
    values.
Protocol 2: TLC Analysis of Amine Derivatives (Nitrile Reduction)

This protocol utilizes a basic modifier to prevent primary amines from streaking on acidic silica 3.

  • Mobile Phase Preparation: Prepare a fresh solvent system of Dichloromethane/Methanol/Triethylamine (90:9:1). Note: The basic modifier (Et₃N) is critical to neutralize silanol groups.

  • Spotting: Spot the starting material and reaction mixture across three lanes (including a co-spot) as described in Protocol 1.

  • Development: Run the TLC plate. Ensure the chamber is tightly sealed, as volatile amines like Et₃N can evaporate rapidly, altering the solvent composition and causing reproducibility issues.

  • Staining (Self-Validation): After the plate is completely dry (ensure all Et₃N has evaporated to prevent background staining), dip the plate into a Ninhydrin stain solution (0.2% w/v in ethanol).

  • Thermal Activation: Heat the plate gently with a heat gun (approx. 150°C) until spots appear. A distinct purple/pink spot confirms the successful reduction of the nitrile to a primary amine.

References

  • Sigma-Aldrich. "2,3-dihydro-1-benzothiophene-3-carbonitrile | 342616-11-9".

  • BenchChem. "Technical Support Center: Column Chromatography of Benzothiophene Derivatives".3

  • Washington State University. "Monitoring Reactions by TLC". 2

  • DOI / Supporting Information. "Synthesis of Substituted Benzo[b]thiophenes via Base Promoted Domino Condensation-intramolecular C-S Bond". 1

Sources

Troubleshooting

Troubleshooting low solubility of benzothiophene derivatives in vitro assays

Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with highly lipophilic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with highly lipophilic compounds, specifically those containing a benzothiophene core.

Benzothiophene derivatives are highly valued in medicinal chemistry, but their rigid, planar, sulfur-containing bicyclic ring systems drive strong intermolecular


 stacking. This results in high lipophilicity (often exhibiting a LogP > 4) and notoriously poor aqueous solubility[1]. When transitioning from organic stock solutions to aqueous assay buffers, these compounds frequently aggregate, leading to compromised assay integrity.

The Mechanistic Basis of the Problem: "Crashing Out"

In early-stage drug discovery and high-throughput screening (HTS), compounds are typically stored as concentrated stock solutions in dimethyl sulfoxide (DMSO). When these stocks are diluted into aqueous cell culture media or biochemical buffers, the compound is forced into a highly unfavorable thermodynamic state.

If the final concentration of the benzothiophene derivative exceeds its kinetic solubility limit , the molecules will self-associate to minimize their exposed hydrophobic surface area, resulting in precipitation (often referred to as "crashing out")[2].

Why this destroys assay validity:

  • False Negatives: The actual concentration of the free compound available to bind the biological target is significantly lower than the calculated nominal concentration.

  • False Positives: Precipitates scatter light, severely interfering with absorbance, fluorescence, and nephelometric readouts. Aggregates can also non-specifically sequester enzymes or proteins.

G Start Observe erratic assay data or visible precipitation Check Perform Nephelometry (Light Scattering Assay) Start->Check Decision Is signal > Baseline? Check->Decision Soluble Compound is soluble. Investigate other assay artifacts. Decision->Soluble No Insoluble Kinetic solubility limit exceeded. Proceed to optimization. Decision->Insoluble Yes Opt1 Reduce final assay concentration Insoluble->Opt1 Opt2 Add 0.01-0.05% Tween-20 or BSA to buffer Insoluble->Opt2 Opt3 Formulate with HP-β-Cyclodextrin Insoluble->Opt3 Validate Re-test via Nephelometry & run vehicle controls Opt1->Validate Opt2->Validate Opt3->Validate

Caption: Diagnostic and resolution workflow for troubleshooting benzothiophene solubility issues.

Self-Validating Experimental Protocols

To ensure scientific integrity, you must empirically determine the kinetic solubility limit of your specific benzothiophene derivative before running biological assays[3].

Protocol A: Kinetic Solubility Determination via Nephelometry

This protocol uses light scattering to detect the exact concentration at which your compound begins to precipitate in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the benzothiophene derivative in 100% anhydrous DMSO. Vortex vigorously and sonicate for 5 minutes to ensure complete dissolution[2].

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer (The Critical Step): Transfer 2 µL of each DMSO dilution into 198 µL of your final aqueous assay buffer (e.g., PBS pH 7.4 or DMEM) in a 96-well clear-bottom plate. This ensures a constant 1% DMSO background across all wells.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (thermodynamic equilibration).

  • Measurement: Read the plate using a microplate nephelometer.

  • Data Analysis: Plot the light scattering signal (Y-axis) against the compound concentration (X-axis, log scale). The kinetic solubility limit is the inflection point where the signal sharply rises above the baseline buffer control. Do not test the compound in biological assays above this concentration.

Protocol B: Solubilization via HP-β-Cyclodextrin Inclusion Complexes

If your required assay concentration exceeds the kinetic solubility limit, 2-hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for rescuing highly lipophilic compounds without causing cytotoxicity[4].
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in your aqueous assay buffer.
    
  • Complexation: Slowly add your benzothiophene DMSO stock dropwise into the vortexing HP-

    
    -CD solution. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic benzothiophene core, while the hydrophilic exterior maintains aqueous solubility.
    
  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates. Quantify the final dissolved concentration using UV-Vis or LC-MS against a standard curve[3].

G BZT Benzothiophene Derivative (Highly Lipophilic Core) Complex Inclusion Complex (Thermodynamically Stable, Aqueous Soluble) BZT->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction Assay In Vitro Assay Media (No Precipitation) Complex->Assay Aqueous Dilution

Caption: Mechanism of HP-β-CD inclusion complex formation for lipophilic compounds.

Quantitative Comparison of Solubilization Strategies

When selecting a solubilization strategy, researchers must balance solubility enhancement against the risk of assay interference or cytotoxicity.

StrategyMechanism of ActionMax Recommended Final Conc.Cytotoxicity RiskBest Used For
DMSO Optimization Co-solvent; disrupts water hydrogen bonding network.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

0.5% - 1.0%
Moderate to High (Cell-line dependent)Standard biochemical assays; initial HTS screening.
Tween-20 / Triton X-100 Non-ionic surfactant; forms micelles around lipophilic compounds.0.01% - 0.05%High (Lyses cell membranes)Cell-free enzymatic assays; isolated protein binding assays.
Bovine Serum Albumin (BSA) Carrier protein; binds lipophilic molecules via hydrophobic pockets.0.1% - 1.0%LowCell-based assays requiring prolonged incubation.
HP-

-Cyclodextrin
Host-guest inclusion complex; shields the hydrophobic core.1% - 10% (w/v)Very Low (FDA GRAS status)[4]Cell-based assays; highly insoluble benzothiophenes.

Frequently Asked Questions (FAQs)

Q: My benzothiophene derivative precipitates even at 0.1% final DMSO concentration. What is the immediate next step? A: If lowering the concentration is not an option due to the compound's potency, transition immediately to an HP-ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-CD formulation (Protocol B). Benzothiophenes have highly rigid structures that resist solvation in pure water, and simply increasing DMSO often leads to unacceptable cytotoxicity before solubility is achieved.

Q: Will forming a cyclodextrin inclusion complex prevent my compound from binding to its biological target? A: Generally, no. The binding between the benzothiophene and the cyclodextrin cavity is non-covalent and exists in a dynamic thermodynamic equilibrium. When the complex encounters a biological target (e.g., a receptor or enzyme) with a higher binding affinity for the compound than the cyclodextrin cavity, the compound will partition out of the cyclodextrin and bind to the target[4]. However, it is critical to run appropriate vehicle controls (buffer + HP-


-CD without the drug) to ensure the cyclodextrin itself does not interfere with the assay readout.

Q: I am seeing a high signal in my fluorescence assay, but I suspect it's an artifact. How can I confirm? A: Lipophilic precipitates are notorious for causing light scattering, which can artificially inflate fluorescence or absorbance readings. Centrifuge your assay plate at 3,000 x g for 10 minutes. If the signal drops significantly in the supernatant compared to the uncentrifuged sample, your compound has precipitated. You must re-optimize the solvent conditions or lower the compound concentration below its kinetic solubility limit[2].

References

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io,[Link]

  • Schubert, Mario. "Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction." Mario Schubert,[Link]

  • National Institutes of Health (PMC). "Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts." NIH,[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Hydroxy-2-formylbenzothiophene (HFBT) Stability

Welcome to the Application Support Center for Thiophene Derivatives. As researchers investigating the biodesulfurization of petroleum or the metabolic fate of sulfur heterocycles, you frequently encounter 3-hydroxy-2-for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Thiophene Derivatives. As researchers investigating the biodesulfurization of petroleum or the metabolic fate of sulfur heterocycles, you frequently encounter 3-hydroxy-2-formylbenzothiophene (HFBT) . HFBT is the hallmark metabolite of dibenzothiophene (DBT) degradation via the Kodama pathway[1][2].

However, its unique push-pull electronic structure—featuring an electron-donating hydroxyl group and an electron-withdrawing formyl group on a thiophene backbone—makes it notoriously unstable under standard laboratory conditions[3]. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the complex degradation pathways, tautomerization issues, and analytical artifacts associated with HFBT.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My DBT-degrading bacterial culture (or purified HFBT solution) spontaneously turned reddish-purple. Is this a novel biological byproduct? A1: Not necessarily; this is primarily an abiotic degradation artifact. When HFBT is stored as a crystal or exposed to light in organic solvents, it undergoes a spontaneous abiotic condensation reaction[3]. The highly reactive formyl and hydroxyl groups facilitate dimerization, yielding thioindigo and cis-thioindigo[3]. These highly conjugated dimers are responsible for the intense reddish-purple (or sometimes golden-yellow) coloration observed in your matrices[4][5]. Causality & Fix: The reaction is driven by photolytic and oxidative stress. To prevent this, store HFBT in the dark, minimize exposure to protic solvents during long-term storage, and analyze samples immediately after extraction.

Q2: I attempted to chemically synthesize HFBT using thiosalicylic acid, malic acid, and concentrated sulfuric acid, but I only recovered a red, intractable sludge. What went wrong? A2: The chemical synthesis of HFBT using strong acids is fundamentally flawed due to the molecule's extreme acid lability[1]. The sulfuric acid catalyzes the rapid cyclization of the precursors, but immediately drives the subsequent condensation of the electron-rich thiophene intermediates before HFBT can be isolated[1]. This pushes the equilibrium entirely toward polymeric red products and thioindigo. Causality & Fix: We strongly recommend abandoning chemical synthesis. Instead, utilize the biological production method using Pseudomonas sp. (detailed in the Protocols section below), which provides a much cleaner, self-validating isolation route[2].

Q3: During LC-MS analysis of purified HFBT, I am observing peak splitting and inconsistent reactivity with electrophiles. Is the compound degrading in the column? A3: You are likely observing keto-enol tautomerism rather than degradation. 3-Hydroxybenzothiophene derivatives exist in a solvent-dependent equilibrium with their keto tautomer, benzothiophen-3(2H)-one[6][7]. In aqueous environments, the keto form often predominates, while polar aprotic solvents (like DMSO) stabilize the enol (hydroxy) form[8]. Causality & Fix: This tautomerization directly impacts the nucleophilicity of the molecule, leading to inconsistent electrophilic reactivity. Standardize your injection solvent (e.g., 100% Acetonitrile) and use a rapid LC gradient to minimize on-column equilibration.

Q4: If HFBT is further metabolized in my mixed microbial consortia, what downstream oxidative degradation products should I target in my mass spectrometry method? A4: HFBT is not a dead-end metabolite. In competent mixed cultures, it is rapidly oxidized to benzothiophene-2,3-dione (often via the intermediate 2-mercaptophenylglyoxalate)[2][9]. Subsequent degradation yields 2-mercaptobenzoic acid, which can rapidly form disulfides like 2,2′-dithiodibenzoic acid under oxidative conditions[5][9]. Ultimately, specific consortia can mineralize HFBT completely to CO2[2]. Ensure your MRM transitions account for these diones and disulfides.

Part 2: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the stability profile of HFBT under various controlled conditions.

Table 1: HFBT Stability and Degradation Profile

Incubation ConditionMatrix / SolventStability / Half-lifePrimary Degradant Identified
Aerobic, Dark Mineral Salts Medium (pH 7)Stable (3-4 weeks)None (Stable baseline)[2]
Aerobic, Light Aqueous / Organic SolventsRapid degradation (< 48 hrs)Thioindigo / cis-Thioindigo[3]
Highly Acidic (pH < 2) Aqueous / OrganicInstantaneous condensationPolymeric red products[1]
Aerobic, Biological Mixed Microbial CultureDepleted within 3-7 daysBenzothiophene-2,3-dione[2]
Oxidative (Biotic) Soil Enrichment ConsortiaRapid oxidation2,2′-Dithiodibenzoic acid[5][9]
Part 3: Experimental Protocols
Protocol 1: Biological Production and Isolation of HFBT

Because chemical synthesis is unviable, use this self-validating biological protocol relying on the Kodama pathway.

  • Inoculation: Inoculate Pseudomonas sp. strain BT1d into a 2-liter Erlenmeyer flask containing 1.5 L of sterile mineral salts medium.

  • Substrate Addition: Add 2.0 g of crystalline dibenzothiophene (DBT) as the sole carbon and energy source[2].

  • Incubation: Incubate the culture aerobically at 28°C with continuous shaking (150 rpm) for 4 to 8 weeks in the dark to prevent abiotic thioindigo formation.

  • Harvest & Acidification: Centrifuge the culture to remove cells and residual DBT crystals. Carefully acidify the supernatant to pH ~2 using citric acid (avoid strong mineral acids like H2SO4 to prevent polymerization)[2].

  • Extraction: Extract the aqueous phase three times with 200 mL portions of ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na2SO4, evaporate the solvent under reduced pressure, and purify the crude yellow residue via vacuum sublimation at 107°C to yield pure HFBT crystals[1].

Protocol 2: HPLC-UV Method for Tracking HFBT and Thioindigo

To monitor the abiotic degradation of HFBT in your samples, utilize the following chromatographic setup.

  • Sample Prep: Extract 1 mL of culture medium with 1 mL of dichloromethane. Evaporate under N2 gas and reconstitute in 500 µL of Acetonitrile.

  • Column: C18 Reverse-Phase analytical column (e.g., 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water containing 0.1% Formic Acid at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 240 nm (for HFBT and benzothiophene-2,3-dione) and 540 nm (specifically for the reddish-purple thioindigo dimers)[2][10].

Part 4: Pathway Visualizations

KodamaPathway DBT Dibenzothiophene (DBT) Kodama Kodama Pathway (Pseudomonas sp.) DBT->Kodama Biodegradation HFBT 3-Hydroxy-2-formylbenzothiophene (HFBT) Kodama->HFBT Enzymatic Cleavage Thioindigo Thioindigo / cis-Thioindigo (Reddish-Purple) HFBT->Thioindigo Abiotic Condensation (Light/Solvent) Dione Benzothiophene-2,3-dione HFBT->Dione Biotic/Abiotic Oxidation Mineralization Mineralization (CO2) Dione->Mineralization Further Degradation

Fig 1: Kodama pathway and abiotic degradation of HFBT to thioindigo.

Tautomerism Enol Enol Form 3-Hydroxybenzothiophene Keto Keto Form Benzothiophen-3(2H)-one Enol->Keto Solvent-dependent equilibrium

Fig 2: Solvent-dependent keto-enol tautomerism of the 3-hydroxybenzothiophene core.

References
  • Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology. 1

  • Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene. PubMed / PMC. 2

  • Stability of HFBT in various aqueous solutions at 28°C. ResearchGate. 4

  • Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites. PMC. 9

  • Identification of Disulfides from the Biodegradation of Dibenzothiophene. PMC. 5

  • Mechanism of Isomerization and Acid-Induced Transformations of 3-hydroxybenzothiophene. ResearchGate. 6

  • Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. ResearchGate. 8

Sources

Troubleshooting

Advanced Technical Support Center: Interpreting Complex NMR Spectra of Benzothiophene Derivatives

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral ambiguities of benzothiophene derivatives. These fused bicyclic heteroaromat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral ambiguities of benzothiophene derivatives. These fused bicyclic heteroaromatics are privileged scaffolds in drug discovery, but their ¹H and ¹³C NMR spectra are notoriously complex. The combination of overlapping aromatic protons, pronounced ring current effects, and inter-ring long-range couplings often confounds automated assignment algorithms.

This guide provides a causality-driven troubleshooting framework to help you systematically resolve these issues, ensuring high-confidence structural elucidation.

Diagnostic Workflow

NMR_Workflow Start Acquire 1D 1H NMR in CDCl3 CheckOverlap Are aromatic signals (H-4 to H-7) overlapping? Start->CheckOverlap ASIS Apply ASIS (Switch to C6D6/Toluene-d8) CheckOverlap->ASIS Yes CheckCoupling Are splitting patterns unexpectedly complex? CheckOverlap->CheckCoupling No ASIS->CheckCoupling LongRange Analyze Long-Range Couplings (e.g., H-3/H-7) CheckCoupling->LongRange Yes CheckRegio Need to assign C-2 vs C-3 substitution? CheckCoupling->CheckRegio No LongRange->CheckRegio HMBC Acquire 2D HMBC (Observe 2J/3J C-H) CheckRegio->HMBC Yes Resolve Complete Spectral Assignment CheckRegio->Resolve No HMBC->Resolve

Fig 1: Diagnostic workflow for resolving benzothiophene NMR spectral ambiguities.

Troubleshooting Guides (FAQs)

Q1: The signals for the benzenoid protons (H-4 to H-7) are heavily overlapped into an unresolvable multiplet in the 7.3–7.5 ppm region. How can I extract accurate coupling constants? Analysis & Causality: In standard non-polar or slightly polar solvents like CDCl₃, the electron density distributed across the fused benzene ring is relatively uniform. This often leads to accidental magnetic equivalence of the H-4, H-5, and H-6 protons, causing their signals to collapse into a complex multiplet. Solution: Employ an Aromatic Solvent-Induced Shift (ASIS) strategy[1]. By switching the solvent to Benzene-d₆ (C₆D₆) or Toluene-d₈, the disk-shaped aromatic solvent molecules form transient, non-covalent


 collision complexes with the polar regions of the benzothiophene (specifically the sulfur atom). The strong magnetic anisotropy of the solvent's 

-electron cloud differentially shields and deshields the solute's protons based on their spatial proximity to the interaction site. This differential shift breaks the accidental equivalence, spreading the signals out for first-order multiplet analysis[2].

Q2: I am observing unexpected fine splitting (broadening or a small doublet) on the H-3 and H-7 signals that does not match standard ortho/meta coupling rules. Is my sample impure? Analysis & Causality: This is a classic hallmark of fused heteroaromatics, not an impurity. You are observing inter-ring long-range spin-spin coupling. The extended


-system of the benzothiophene core facilitates the transmission of spin state information over five bonds (⁵J). Specifically, the geometric arrangement between H-3 and H-7 forms a perfect extended "W-pathway" (zig-zag configuration), allowing optimal orbital overlap. The coupling magnitude for ⁵J₃,₇ in benzo[b]thiophenes is typically 0.73 ± 0.1 Hz[3].
Solution:  Do not attempt to phase or baseline-correct this away. Document it as a diagnostic structural feature. If the fine splitting complicates the extraction of primary couplings, apply a mild Gaussian window function (resolution enhancement) during FID processing to cleanly resolve the ~0.7 Hz splitting.

Q3: I have synthesized a mono-substituted benzothiophene, but I cannot definitively assign whether the substituent is at the C-2 or C-3 position using 1D ¹H NMR alone. How do I differentiate them? Analysis & Causality: The thiophene ring presents a unique electronic environment. The sulfur atom is electron-withdrawing by induction (deshielding adjacent protons) but electron-donating by resonance. Furthermore, the overall ring current effects in benzothiophene significantly alter the local magnetic fields compared to isolated thiophenes[4]. Consequently, substituent effects can easily invert the expected chemical shifts of H-2 and H-3. Solution: You must utilize 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC visualizes ²JCH and ³JCH couplings. A substituent at C-2 will show a strong ³J correlation from its protons to the C-3a bridgehead carbon. Conversely, a substituent at C-3 will show a strong ³J correlation to the C-7a bridgehead carbon. Differentiating C-3a and C-7a is straightforward via their distinct ¹³C shifts.

Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Analysis

Objective: Resolve overlapping aromatic multiplets via differential magnetic shielding.

  • Sample Preparation: Dissolve 5–10 mg of the benzothiophene derivative in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 298 K).

  • Sample Recovery: Transfer the sample to a vial, evaporate the CDCl₃ under a gentle N₂ stream, and dry the residue under high vacuum for 1 hour to remove residual solvent.

  • ASIS Preparation: Re-dissolve the identical solid residue in 0.6 mL of Benzene-d₆ (C₆D₆) containing 0.05% v/v TMS.

  • ASIS Acquisition: Acquire the 1D ¹H NMR spectrum using the exact same receiver gain and temperature settings.

  • Self-Validation Check: Overlay the two spectra. Verify that the internal TMS peak aligns perfectly at 0.00 ppm in both spectra. If the TMS peaks align, any observed changes in the aromatic chemical shifts are definitively caused by the ASIS effect, not a referencing or calibration error.

Protocol 2: High-Resolution 2D HMBC Acquisition for Fused Heterocycles

Objective: Establish regiochemistry (C-2 vs. C-3) via long-range heteronuclear correlations.

  • Pulse Calibration: Perform a rigorous calibration of the ¹H and ¹³C 90-degree pulse widths for your specific sample to maximize polarization transfer efficiency.

  • Delay Optimization: Set the long-range coupling delay (

    
    ) to 62.5 ms. This corresponds to an average ⁿJCH of 8 Hz, which is optimal for capturing the critical ³JCH correlations across the thiophene ring to the bridgehead carbons.
    
  • Resolution Setup: Acquire data with a minimum of 2048 data points in the direct (¹H) dimension and 256 increments in the indirect (¹³C) dimension.

  • Self-Validation Check: If the bridgehead carbons (C-3a and C-7a) do not appear in the initial HMBC, the local electron density may have altered the coupling constants. Run a secondary HMBC experiment with

    
     ms (optimized for ⁿJCH = 10 Hz) to ensure no correlations are missed due to J-coupling nulling.
    

Data Presentation: Reference NMR Parameters

The following table summarizes the typical ¹H NMR parameters for an unsubstituted benzothiophene core to serve as a baseline for your substituted derivatives.

Proton PositionTypical Chemical Shift (δ, ppm in CDCl₃)MultiplicityPrimary Coupling Constants (Hz)
H-2 7.40 – 7.50d³J₂,₃ = 5.5
H-3 7.30 – 7.40dd³J₃,₂ = 5.5, ⁵J₃,₇ ≈ 0.73
H-4 7.75 – 7.85ddd³J₄,₅ = 8.0, ⁴J₄,₆ = 1.2, ⁵J₄,₇ ≈ 0.8
H-5 7.30 – 7.40ddd³J₅,₄ = 8.0, ³J₅,₆ = 7.2, ⁴J₅,₇ = 1.2
H-6 7.30 – 7.40ddd³J₆,₇ = 8.0, ³J₆,₅ = 7.2, ⁴J₆,₄ = 1.2
H-7 7.80 – 7.90ddd³J₇,₆ = 8.0, ⁴J₇,₅ = 1.2, ⁵J₇,₃ ≈ 0.73

References

  • Nanalysis - Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • Journal of the Chemical Society of Pakistan - Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available at: [Link]

  • Modgraph - 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzothiophene Derivatives in Drug Discovery

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural similarity to end...

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural similarity to endogenous molecules and its ability to engage in various interactions with biological targets make it a focal point for drug design.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives, focusing on their application as anticancer, antimicrobial, and anti-inflammatory agents. We will dissect the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug development.

Part 1: Benzothiophene Derivatives as Anticancer Agents

The development of novel anticancer agents is a critical area of research, and benzothiophene derivatives have emerged as a versatile scaffold for this purpose.[4] Their mechanism of action is diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling kinases.[5][6]

Comparative Analysis: Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them a prime target for anticancer drugs.[6] A notable class of benzothiophene derivatives acts as inhibitors of tubulin polymerization, often by binding to the colchicine site.[7] The 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene skeleton is a particularly potent pharmacophore.

The antiproliferative activity of this class is highly dependent on the substitution pattern on the benzothiophene ring. The causality behind this is twofold: electronic effects of the substituents and their steric influence on the molecule's conformation, which dictates the binding affinity to the colchicine site on tubulin.

  • Substitution at the C-3 Position: Introducing a small alkyl group, such as a methyl group, at the C-3 position generally leads to a significant increase in antiproliferative activity compared to the unsubstituted analog.[6] This is likely due to favorable steric interactions within the binding pocket. In contrast, a larger amino group at this position can have varied effects depending on other substitutions.[6][7]

  • Substitution on the Benzene Ring: The position of substituents, such as a methoxy group, on the fused benzene ring is critical. The best activities are typically observed when the methoxy group is placed at the C-4, C-6, or C-7 positions.[6] This suggests that these positions are key for optimizing interactions with the target protein, possibly through hydrogen bonding or by influencing the overall electronic distribution of the molecule.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A Core Scaffold Synthesis (e.g., 2-benzoyl-benzothiophene) B Derivative Generation (Varying R1, R2) A->B C Structural Confirmation (NMR, MS) B->C D Antiproliferative Assay (e.g., MTT Assay on Cancer Lines) C->D Test Compounds E Mechanism of Action Study (e.g., Tubulin Polymerization Assay) D->E F Cell Cycle Analysis E->F G Tabulate IC50 Values F->G Quantitative Data H Identify Trends (e.g., Effect of Methoxy Position) G->H I Develop SAR Model H->I I->B Design Next Generation

Caption: Workflow for SAR studies of anticancer benzothiophenes.

The table below summarizes the 50% growth inhibition (GI50) values for a series of 2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives, which share structural similarities with combretastatin, a known tubulin inhibitor.[8]

Compound IDBenzothiophene MoietyAryl MoietyCancer Cell Line (Leukemia, SR)GI50 (nM)
5 Z-3-(benzo[b]thiophen-2-yl)2-(3,4-dimethoxyphenyl)Leukemia (SR)10.0
6 Z-3-(benzo[b]thiophen-2-yl)2-(3,4,5-trimethoxyphenyl)Leukemia (SR)21.2
13 E-3-(benzo[b]thiophen-2-yl)2-(3,4,5-trimethoxyphenyl)Leukemia (SR)< 10.0
Data sourced from reference[8]. The GI50 value is the concentration of the drug that results in a 50% reduction in net cell growth.

The data clearly indicates that stereochemistry (E vs. Z isomer) and the substitution pattern on the aryl ring dramatically influence cytotoxic potency. The E-isomer (13) demonstrated exceptionally potent growth inhibition across nearly all tested human cancer cell lines.[8]

Comparative Analysis: Multi-Targeted Kinase Inhibitors

Chemoresistance in cancer often arises from the redundancy and complexity of signaling pathways, making multi-target therapies an attractive strategy.[5][9] 5-Hydroxybenzothiophene derivatives have been developed as effective multi-target kinase inhibitors.[5][10]

For this class of compounds, the nature of the side chain attached to the benzothiophene core is the primary determinant of both potency and selectivity.

  • Amide vs. Hydrazide Scaffold: Simple amide derivatives of 5-hydroxybenzothiophene showed selective inhibition towards the haspin kinase.[9]

  • In a significant structural modification, replacing the amide with a hydrazide scaffold resulted in a switch to potent multi-target kinase inhibition.[9][10] Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, emerged as a powerful inhibitor of several kinases, including Clk4, DRAK1, and haspin.[9][11] This highlights the hydrazide group's critical role in establishing interactions within the ATP-binding sites of multiple kinases.

CompoundScaffoldTarget KinaseIC50 (nM)
16b 5-hydroxybenzothiophene hydrazideClk411
16b 5-hydroxybenzothiophene hydrazideDRAK187
16b 5-hydroxybenzothiophene hydrazideHaspin125.7
16b 5-hydroxybenzothiophene hydrazideClk1163
Silmitasertib Benzo[c][3][12]naphthyridineCK214
Silmitasertib Benzo[c][3][12]naphthyridineClk24
Data for compound 16b sourced from references[9][10][11]. Data for Silmitasertib is included for comparison.[9]

Compound 16b not only showed potent multi-kinase activity but also translated this into broad-spectrum anticancer effects, with the highest growth inhibition observed in U87MG glioblastoma cells (IC50 = 7.2 μM).[9][11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is a self-validating system for assessing the influence of benzothiophene derivatives on tubulin dynamics. The inclusion of positive and negative controls (paclitaxel and DMSO, respectively) ensures the validity of the experimental results.

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Reconstitute lyophilized tubulin protein (>99% pure) in the general tubulin buffer on ice.

    • Prepare a stock solution of GTP (100 mM) and store at -20°C.

    • Prepare stock solutions of the test benzothiophene derivatives, a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition), and a negative control (DMSO) in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the general tubulin buffer.

    • Add the test compounds at various concentrations. Include wells for the positive and negative controls.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • To initiate polymerization, add a solution of tubulin and GTP to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance (optical density) at 340 nm every minute for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.

    • Plot absorbance versus time for each concentration of the test compound.

    • Calculate the percentage of inhibition or promotion of polymerization relative to the DMSO control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of tubulin polymerization.

Part 2: Benzothiophene Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[12] Benzothiophene derivatives have demonstrated significant potential, particularly against multidrug-resistant pathogens like Staphylococcus aureus (MRSA).[12]

Comparative Analysis: Benzothiophene Acylhydrazones

Combining the benzothiophene nucleus with the acylhydrazone functional group has yielded compounds with potent antibacterial activity.[12] The SAR of this series provides clear insights into the structural requirements for efficacy.

The antimicrobial activity is modulated by substituents on both the benzothiophene ring and the aromatic aldehyde portion of the acylhydrazone.

  • Benzothiophene Core Substitution: The presence of a halogen, such as chlorine, at the C-6 position of the benzothiophene ring can enhance antibacterial activity.

  • Acylhydrazone Moiety: The nature of the aromatic or heteroaromatic ring attached to the hydrazone is crucial. For instance, replacing a phenyl ring with a pyridine ring can lead to a significant improvement in potency. Compound II.b ((E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide) was identified as a non-cytotoxic hit with a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA.[12] This suggests that the nitrogen atom in the pyridine ring may be involved in a key interaction with the bacterial target.

SAR_Logic_Antimicrobial cluster_R1 Position 6 (R1) cluster_R2 Acylhydrazone Substituent (R2) Core Benzothiophene Acylhydrazone Core R1_H R1 = H (Moderate Activity) Core->R1_H R1_Cl R1 = Cl (Enhanced Activity) Core->R1_Cl R2_Phenyl R2 = Phenyl (Varying Activity) Core->R2_Phenyl R2_Pyridine R2 = Pyridine (Potent Activity) Core->R2_Pyridine Potency Increased Antibacterial Potency R1_Cl->Potency Key Interaction R2_Pyridine->Potency Key Interaction

Caption: SAR logic for antimicrobial benzothiophene acylhydrazones.

Compound IDR1 (Position 6)R2 (Acylhydrazone)MIC (µg/mL) vs. S. aureus (MRSA)
I.a HPhenyl> 64
I.l H4-Nitrophenyl16
II.a ClPhenyl64
II.b ClPyridin-2-yl4
Data sourced from reference[12].

This comparative data illustrates a clear SAR trend. The introduction of a chlorine at R1 (II.a vs I.a) provides a modest improvement, but the combination of the chlorine at R1 and the pyridine ring at R2 (II.b) results in a 16-fold increase in potency compared to its phenyl-substituted counterpart (II.a).

Experimental Protocol: Broth Microdilution Susceptibility Assay (MIC Determination)

This protocol, a standard method for quantifying antimicrobial activity, provides a robust and reproducible way to compare the efficacy of different benzothiophene derivatives.[13]

  • Preparation of Materials:

    • Prepare a sterile 96-well microtiter plate.

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Dissolve test compounds in DMSO to create high-concentration stock solutions.

  • Preparation of Compound Dilutions:

    • In the first column of the microtiter plate, add the test compounds to the broth to achieve the highest desired concentration.

    • Perform a two-fold serial dilution across the plate by transferring half the volume from one well to the next, creating a range of concentrations.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Preparation of Microbial Inoculum:

    • Culture the microbial strain (e.g., S. aureus) on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared microbial suspension.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Conclusion

The benzothiophene scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies detailed in this guide underscore the critical importance of precise structural modifications in tuning biological activity. For anticancer applications, substitutions on the benzothiophene core can dramatically influence tubulin inhibition, while the choice of a linker can switch a molecule from a selective to a multi-targeted kinase inhibitor.[6][9] In the antimicrobial realm, strategic placement of halogens and heteroaromatic moieties on benzothiophene acylhydrazones can overcome drug resistance.[12]

The experimental protocols provided offer validated frameworks for researchers to conduct their own comparative analyses. By understanding the causal links between structure and function, scientists can more rationally design the next generation of benzothiophene derivatives with enhanced potency, selectivity, and therapeutic potential.

References

  • Sarankar, S. K., Tomar, K., Bajaj, J., Mehta, P., Pathak, A. K., & Tailang, M. (2010). QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. International Journal of Advances in Pharmaceutical Sciences, 1. [Link]

  • Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. [Link]

  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(9), 123. [Link]

  • Chaudhary, P., & Sharma, A. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Chemistry & Biology Interface, 14(3), 205-228. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

  • Sravani, G., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 2329-2342. [Link]

  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130, 1-11. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Synthetic Communications, 53(2), 125-151. [Link]

  • Anderson, D. R., et al. (2006). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 16(1), 58-62. [Link]

  • Shan, R., et al. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Molecules, 20(9), 16996-17014. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

  • Zhang, W., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 784-796. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

  • Various Authors. (2024).
  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Figshare. [Link]

  • Naganagowda, G., Thamyongkit, P., & Petsom, A. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047. [Link]

  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5115-5126. [Link]

  • Poindexter, G. S., et al. (2001). Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain. Bioorganic & Medicinal Chemistry Letters, 11(22), 2915-2918. [Link]

  • Yakan, H., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(4), 415-430. [Link]

  • Husain, A., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry, 14(1), 80-90. [Link]

  • Sravani, G., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Meena, V., et al. (2018). antimicrobial activity of new series of benzothiophene containing thaizolidinone derivatives. Journal of Advanced Scientific Research, 9(2), 23-26. [Link]

  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. ResearchGate. [Link]

  • Tron, G. C., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2059-2068. [Link]

  • Al-dujaili, L. J., et al. (2023). A review of the recent developments of molecular hybrids targeting tubulin polymerization. Future Journal of Pharmaceutical Sciences, 9(1), 13. [Link]

  • Ferreira, I. C., et al. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Sciforum. [Link]

  • Husain, A., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Bentham Science Publishers. [Link]

  • Sestili, P., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Siddiqui, N., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 21(1), 57-75. [Link]

  • Billin, A. N., et al. (2007). Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. Bioorganic & Medicinal Chemistry Letters, 17(13), 3572-3576. [Link]

Sources

Comparative

A Comprehensive Guide to Benchmarking Benzothiophenes: Experimental vs. Calculated Properties

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Synthesizing empirical data with in silico predictions for benzothiophene derivatives. Executive Summary Benzothiophenes—a class of hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Synthesizing empirical data with in silico predictions for benzothiophene derivatives.

Executive Summary

Benzothiophenes—a class of heterocyclic aromatic compounds featuring a benzene ring fused to a thiophene ring—are privileged scaffolds in both medicinal chemistry (e.g., the osteoporosis drug raloxifene) and organic electronics (e.g., [1]benzothieno[3,2-b][1]benzothiophene, or BTBT)[1]. As a Senior Application Scientist, I frequently see research bottlenecks arise when teams rely solely on either empirical trial-and-error or uncalibrated computational models.

To accelerate lead optimization, modern workflows must integrate experimental characterization with computational chemistry (e.g., Density Functional Theory - DFT) . This guide provides an objective, side-by-side comparison of experimental and calculated properties for benzothiophenes, detailing the causality behind methodologies, the source of theoretical deviations, and self-validating protocols to ensure scientific integrity.

Optoelectronic Properties: UV-Vis & TDDFT

Understanding the electronic bandgap and transition states of benzothiophenes is critical for designing organic semiconductors and fluorescent probes. We benchmark these properties using Time-Dependent DFT (TDDFT) against empirical UV-Vis spectroscopy.

The Causality of Discrepancies

Calculated absorption maxima often deviate slightly from experimental data (typically by 0.06 to 0.14 eV in BTBT derivatives)[2]. This occurs because TDDFT computes vertical transitions from a frozen ground-state geometry (adhering strictly to the Franck-Condon principle). It inherently neglects vibronic coupling and dynamic solvent fluctuations, which broaden and shift experimental spectra.

Self-Validating Protocols

Experimental: UV-Vis & Photoluminescence (PL) Spectroscopy

  • Sample Preparation: Dissolve the benzothiophene derivative in spectroscopic-grade dichloromethane (DCM) to a concentration of

    
     M to prevent aggregation-induced shifting.
    
  • Baseline Correction: Run a blank DCM cuvette to subtract solvent absorbance.

  • Measurement: Record absorption from 250 nm to 600 nm.

  • Validation: Perform a concentration gradient (e.g.,

    
     to 
    
    
    
    M) to confirm adherence to the Beer-Lambert law, ruling out excimer formation.

Computational: TDDFT Excited State Calculations

  • Geometry Optimization: Optimize the ground-state geometry using the M06-2X functional with a def2-TZVP basis set. Causality: M06-2X accurately captures the non-covalent dispersion interactions critical for bulky benzothiophene derivatives[2].

  • Frequency Check: Run a vibrational frequency calculation. The absence of imaginary frequencies validates that the structure is a true energetic minimum.

  • Excited State Calculation: Apply the PBE0/6-311+G(2d,p) method coupled with the IEFPCM solvent model (set to DCM) to simulate the solvent dielectric environment[2].

Data Comparison: BTBT S-Oxides

Table 1: Optoelectronic comparison of 2,7-diBr-BTBT and its oxidized derivatives[2].

CompoundExp. Absorption

(nm)
Calc. Absorption

(nm)
Energy Deviation (eV)HOMO Energy (Calc, eV)
2,7-diBr-BTBT ~ 340.0~ 345.0+ 0.06-6.230
2,7-diBr-BTBTTO ~ 358.0~ 376.0+ 0.14-7.048

Insight: Sulfur oxidation significantly lowers the HOMO energy, increasing ambient stability, which is perfectly mirrored by the DFT predictions[2].

Thermoelectric & Transport Properties

For molecular junctions, benzothiophenes are evaluated for their thermal conductance and Seebeck coefficients.

The Causality of Discrepancies

When testing self-assembled monolayers (SAMs) of thiolated BTBT on gold, introducing alkyl chains (e.g., C8-BTBT-C8) creates interfacial thermal resistance. This reduces phononic thermal transport, dropping thermal conductance from 15 pW/K to 8.8 pW/K[3][4]. DFT accurately predicts the Seebeck coefficient by calculating the derivative of the electron transmission function at the Fermi energy, showing near-perfect alignment with experimental data when the weak coupling of the core BTBT to the electrodes is properly modeled[4].

Self-Validating Protocols

Experimental: C-AFM and SThM

  • SAM Fabrication: Incubate a freshly cleaved Au(111) substrate in a 1 mM solution of thiolated BTBT for 24 hours.

  • C-AFM (Conductive AFM): Measure electrical conductance using a Pt/Ir-coated tip. Validate junction formation by plotting current-voltage (I-V) curves and ensuring sigmoidal, non-ohmic tunneling behavior.

  • SThM (Scanning Thermal Microscopy): Quantify thermal conductance by measuring the heat dissipated from a heated AFM probe into the SAM.

Computational: Quantum Transport (NEGF-DFT)

  • Junction Modeling: Construct a gold-molecule-gold junction.

  • Transmission Function: Use Non-Equilibrium Green's Function (NEGF) combined with DFT to calculate the transmission probability

    
    .
    
  • Validation: Calculate the Seebeck coefficient (

    
    ) using the Mott formula. Ensure the Fermi level alignment matches the experimental work function of the gold electrodes.
    
Data Comparison: BTBT Molecular Junctions

Table 2: Thermoelectric properties of BTBT SAMs at 300 K[3][4].

MoleculeExp. Thermal ConductanceExp. Seebeck CoefficientCalc. Seebeck Coefficient
BTBT 15.0 pW/K~ 36

V/K
36

V/K
C8-BTBT-C8 8.8 pW/K~ 245

V/K
245

V/K

Physicochemical Properties: Lipophilicity (logP)

In drug development, the partition coefficient (logP) dictates a benzothiophene's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

The Causality of Discrepancies

Single-algorithm predictions (like XlogP3) often miscalculate the polarizability of the benzothiophene's sulfur atom. Therefore, a Consensus logP (the arithmetic mean of multiple models like ilogP, WlogP, MlogP) is required to smooth out algorithmic biases[5]. Experimentally, poor solubility of heavily substituted benzothiophenes can skew shake-flask results due to aggregation at the solvent interface[5].

Self-Validating Protocols

Experimental: Shake-Flask & HPLC

  • Equilibration: Dissolve the compound in mutually saturated n-octanol and water.

  • Separation: Agitate for 24 hours, then centrifuge to break micro-emulsions.

  • Quantification: Analyze both phases using HPLC-UV.

  • Validation (Mass Balance): The sum of the moles in the aqueous and organic phases must equal the initial moles added. A recovery rate of <95% invalidates the run (indicating interface trapping or precipitation).

Computational: Consensus logP Prediction

  • SMILES Generation: Convert the 2D structure into a canonical SMILES string.

  • Multi-Model Calculation: Run the structure through SwissADME or similar engines to generate MlogP, XlogP3, and WlogP[5].

  • Validation: Ensure the MlogP is < 4.15 to satisfy Lipinski’s Rule of 5 for oral bioavailability[5].

Workflow Visualization

The following diagram illustrates the parallel, self-validating architecture of modern benzothiophene characterization.

G cluster_exp Experimental Track cluster_comp Computational Track (In Silico) Start Benzothiophene Lead Identification ExpSynthesis Chemical Synthesis & Purification Start->ExpSynthesis CompGeom DFT Geometry Optimization (e.g., M06-2X/def2-TZVP) Start->CompGeom ExpOpto UV-Vis & PL Spectroscopy (Absorption/Emission) ExpSynthesis->ExpOpto ExpThermo C-AFM & SThM (Thermoelectric) ExpSynthesis->ExpThermo ExpPChem Shake-Flask / HPLC (logP Determination) ExpSynthesis->ExpPChem Compare Data Synthesis & Validation (Exp vs. Calc) ExpOpto->Compare ExpThermo->Compare ExpPChem->Compare CompOpto TDDFT Calculations (Excited States) CompGeom->CompOpto CompThermo Quantum Transport (Transmission Functions) CompGeom->CompThermo CompPChem Consensus logP (ADME Prediction) CompGeom->CompPChem CompOpto->Compare CompThermo->Compare CompPChem->Compare Optimize Lead Optimization & Rational Design Compare->Optimize

Workflow comparing experimental and computational tracks for benzothiophene characterization.

References

  • Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation.MDPI.
  • Thermoelectric Properties of Benzothieno-Benzothiophene Self-Assembled Monolayers in Molecular Junctions.ACS Publications.
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.PMC.

Sources

Validation

Cross-Referencing 13C NMR Data: A Comparative Guide to Chemical Databases and Predictive Tools

In the fields of drug development and natural product (NP) research, structural dereplication—the rapid identification of known compounds in complex mixtures—is a critical bottleneck. While Mass Spectrometry (MS) offers...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of drug development and natural product (NP) research, structural dereplication—the rapid identification of known compounds in complex mixtures—is a critical bottleneck. While Mass Spectrometry (MS) offers high sensitivity, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled resolution for discriminating stereoisomers and elucidating precise molecular frameworks[1]. The efficacy of 13C NMR dereplication relies entirely on cross-referencing experimental chemical shifts (


) against robust online chemical databases and predictive algorithms.

As a Senior Application Scientist, I have evaluated numerous platforms for spectral cross-referencing. This guide objectively compares the performance of leading open-access databases alongside advanced predictive tools, and provides a self-validating experimental protocol to ensure high-confidence structural elucidation.

The Contenders: Database and Predictor Ecosystems

To accurately dereplicate a compound, researchers must choose between empirical databases (which search for exact historical matches) and predictive algorithms (which calculate theoretical shifts for proposed structures).

  • : A community-driven, open-source database containing approximately 53,954 experimentally measured spectra for about 44,909 molecules[2]. It serves as a foundational training ground for machine learning models and offers broad coverage of synthetic organic compounds.

  • (Natural Products Magnetic Resonance Database) : A specialized repository funded by the NIH, housing experimental and calculated NMR data for nearly 41,000 natural products[3]. It is the gold standard for NP dereplication, helping researchers avoid the costly "rediscovery" of known metabolites.

  • Advanced Predictors (ACD/Labs & CASCADE-2.0) : Commercial tools like ACD/Labs utilize proprietary HOSE (Hierarchical Organisation of Spherical Environments) codes combined with neural networks to predict shifts. Recently, open-access deep learning models like CASCADE-2.0 have achieved state-of-the-art sub-ppm accuracy by leveraging graph neural networks trained on over 211,000 augmented experimental values[4].

Quantitative Performance Comparison

To objectively evaluate these platforms, we must analyze their Mean Absolute Error (MAE) in 13C shift prediction, database size, and target utility.

Database / ToolPrimary FocusDatabase Size / Coverage13C Prediction Accuracy (MAE)Accessibility
nmrshiftdb2 General Organic Chemistry~44,900 molecules / 53,954 spectra~1.2 - 1.5 ppm (via ML models)Open-Source / Free
NP-MRD Natural Products~41,000 natural productsN/A (Primarily empirical retrieval)Open-Access
ACD/Labs NMR Predictors Broad Chemical SpaceProprietary (Hundreds of thousands)~0.8 - 1.2 ppm (HOSE + Neural Nets)Commercial
CASCADE-2.0 Broad Chemical Space~211,000 augmented spectra~0.73 ppm (Graph Neural Networks)Open-Access Webserver
Mechanistic Insights: Why 13C NMR for Dereplication?

While 1H NMR is inherently more sensitive, its narrow chemical shift range (~12 ppm) leads to severe signal overlap in complex mixtures. In contrast, 13C NMR spans a much broader range (~220 ppm), yielding sharp, distinct singlets (in proton-decoupled spectra) that act as a highly specific molecular fingerprint[5]. Furthermore, 13C NMR is uniquely capable of discriminating between diastereomers that possess identical masses and nearly identical fragmentation patterns in MS, making it indispensable for rigorous stereochemical assignments[1].

Experimental Protocol: Self-Validating 13C NMR Dereplication

To ensure scientific integrity, a dereplication workflow must be self-validating. Relying solely on 13C chemical shift matching can yield false positives due to solvent effects or structural homologies. The following protocol integrates Distortionless Enhancement by Polarization Transfer (DEPT) to mechanically filter candidates by carbon multiplicity, followed by orthogonal 2D NMR validation[1].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10–50 mg of the enriched extract or purified fraction in 600 µL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Causality: The choice of solvent must match the database reference conditions to minimize solvation-induced chemical shift deviations, which can easily exceed 2.0 ppm for polar carbons.

  • Data Acquisition (13C & DEPT) :

    • Acquire a standard 1D 1H-decoupled 13C NMR spectrum (minimum 400 MHz, preferably 600 MHz for higher sensitivity).

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Causality: DEPT-135 yields positive signals for CH and CH3, and negative signals for CH2. DEPT-90 yields only CH signals. Quaternary carbons (C) are deduced by subtracting DEPT signals from the standard 13C spectrum. This multiplicity filtering drastically reduces the database search space[1].

  • Peak Picking and Multiplicity Tagging : Compile a list of experimental chemical shifts (

    
    ) and assign a multiplicity tag (C, CH, CH2, CH3) to each peak.
    
  • Database Cross-Referencing :

    • Input the tagged peak list into a dereplication software interface (e.g., MixONat) or directly query NP-MRD/nmrshiftdb2.

    • Set a tolerance window (typically

      
       1.0 to 1.5 ppm depending on solvent consistency).
      
  • Hit Scoring and Validation : Calculate the MAE for each candidate. A match is considered high-confidence if the MAE is < 1.5 ppm and all carbon multiplicities align perfectly.

  • Orthogonal Confirmation (Self-Validation) : For the top hit, acquire 2D NMR data (HSQC and HMBC).

    • Causality: HSQC confirms direct C-H connectivities, while HMBC verifies long-range (2-3 bond) C-H correlations. If the 2D NMR topology does not perfectly fit the proposed structure from the database, the hypothesis is rejected, ensuring the system self-corrects against false positives.

Workflow Visualization

NMR_Dereplication Start Enriched Extract Sample Acquisition Acquire 13C & DEPT NMR Spectra Start->Acquisition Processing Peak Picking & Multiplicity Tagging Acquisition->Processing DB_Query Database Query (Tolerance ± 1.5 ppm) Processing->DB_Query nmrshiftdb2 nmrshiftdb2 (Synthetic/General) DB_Query->nmrshiftdb2 NPMRD NP-MRD (Natural Products) DB_Query->NPMRD Scoring Hit Scoring & MAE Calculation nmrshiftdb2->Scoring NPMRD->Scoring Decision MAE < 1.5 ppm & Multiplicity Match? Scoring->Decision Validation 2D NMR Validation (HSQC / HMBC) Decision->Validation Yes Fail Novel Compound (De Novo Elucidation) Decision->Fail No Success Compound Identified Validation->Success

13C NMR dereplication workflow integrating DEPT multiplicity filtering and database cross-referencing.

References
  • NP-MRD: the Natural Products Magnetic Resonance Database Nucleic Acids Research (Oxford Academic)[Link]

  • NMRExtractor: leveraging large language models to construct an experimental NMR database from open-source scientific publication Digital Discovery (RSC Publishing)[Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy ChemRxiv[Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms The Morganton Scientific[Link]

Sources

Comparative

Efficacy of novel benzothiophene derivatives compared to standard antifungal agents

Comparative Efficacy Guide: Novel Benzothiophene Derivatives vs. Standard Antifungal Agents As the prevalence of multidrug-resistant (MDR) fungal pathogens accelerates, traditional antifungal pharmacophores are increasin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Novel Benzothiophene Derivatives vs. Standard Antifungal Agents

As the prevalence of multidrug-resistant (MDR) fungal pathogens accelerates, traditional antifungal pharmacophores are increasingly failing in clinical and agricultural settings. Standard azoles, such as fluconazole, are frequently compromised by target-site mutations and the overexpression of drug efflux pumps. In my experience optimizing high-throughput screening platforms for novel therapeutics, benzothiophene derivatives have emerged as highly promising, structurally distinct alternatives.

This guide provides an objective, data-driven comparison of novel benzothiophene derivatives against standard antifungal agents (Fluconazole and Amphotericin B), detailing their mechanistic advantages, comparative efficacy, and the rigorous, self-validating experimental protocols required to accurately quantify their performance.

Mechanistic Rationale: Overcoming Azole Resistance

Standard azoles act as competitive inhibitors of lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the ergosterol biosynthesis pathway. However, this fungistatic mechanism is highly susceptible to ERG11 gene mutations.

Conversely, novel benzothiophene derivatives leverage their sulfur-containing bicyclic ring systems to achieve a dual-action mechanism. They not only demonstrate a superior, high-affinity binding profile to mutated CYP51A1 active sites but also induce direct fungal membrane destabilization due to their optimized lipophilicity (1)[1]. This allows them to maintain efficacy against naturally resistant species like Candida krusei and Cryptococcus neoformans[1].

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Lanosterol->CYP51A1 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51A1->Ergosterol Fluconazole Fluconazole (Standard Azole) Fluconazole->CYP51A1 Competitive Inhibition (Prone to Efflux/Mutation) Benzothiophene Novel Benzothiophene Derivatives Benzothiophene->CYP51A1 High-Affinity Binding & Membrane Destabilization

Ergosterol biosynthesis inhibition: Benzothiophenes overcome standard azole resistance mechanisms.

Comparative Efficacy Data

The following table synthesizes in vitro Minimum Inhibitory Concentration (MIC) data, comparing optimized benzothiophene derivatives against standard clinical antifungals. Notably, benzothiophene derivatives exhibit potent activity against fluconazole-resistant Candida albicans isolates, with MIC values plunging as low as 0.03 µg/mL compared to >64 µg/mL for fluconazole (2)[2].

Fungal StrainPhenotypeBenzothiophene Derivatives (MIC µg/mL)Fluconazole (MIC µg/mL)Amphotericin B (MIC µg/mL)
Candida albicansWild-Type0.5 - 1.00.25 - 1.00.5 - 1.0
Candida albicansFluconazole-Resistant0.03 - 1.0 > 64.00.5 - 1.0
Candida kruseiIntrinsic Resistance1.0 - 2.0 32.0 - 64.01.0 - 2.0
Cryptococcus neoformansWild-Type0.5 - 1.0 4.0 - 8.00.5 - 1.0

Data aggregated from recent pan-fungal screening platforms and computer-aided drug design evaluations (3)[3].

Experimental Protocols: Self-Validating Broth Microdilution

To ensure high-fidelity data when evaluating novel, highly lipophilic compounds like benzothiophenes, the standard CLSI M27 broth microdilution protocol must be meticulously adapted. The following methodology incorporates strict causality and self-validating steps to eliminate environmental artifacts.

Step 1: Media Preparation and Strict Buffering

  • Action: Prepare RPMI 1640 medium, buffered to exactly pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Causality: Benzothiophene derivatives often contain ionizable functional groups. Without strict MOPS buffering, the metabolic byproducts of fungal growth will acidify the media over 48 hours. This pH shift alters the drug's ionization state, artificially reducing its membrane permeability. Buffering ensures the MIC strictly reflects intrinsic efficacy, not an artifact of media acidification.

Step 2: Precision Inoculum Standardization

  • Action: Spectrophotometrically standardize the fungal suspension and dilute to a final well concentration of exactly

    
     CFU/mL[1].
    
  • Causality: Utilizing a precise, low-density inoculum ensures that the fungal cells are in the logarithmic growth phase, where they are actively synthesizing cell walls and are most vulnerable to CYP51A1 inhibition. Higher densities trigger an artificial "inoculum effect," where the sheer volume of target enzymes outcompetes the local drug concentration, resulting in false-positive resistance data.

Step 3: Incubation and Serial Microdilution

  • Action: Perform 2-fold serial dilutions of the benzothiophene derivative (0.015 to 64 µg/mL) in a 96-well plate. Incubate at 35°C for 48 hours.

  • Causality: A 48-hour window is critical for slower-growing strains like Cryptococcus neoformans to reach a detectable optical density (OD) threshold, preventing premature (and artificially low) MIC readings[3].

Step 4: Self-Validating Readout via Resazurin Assay

  • Action: Add 20 µL of 0.01% resazurin dye to each well and incubate for an additional 2 hours.

  • Causality: Relying solely on visual turbidity is highly subjective, especially with lipophilic benzothiophenes that may precipitate at higher concentrations, mimicking fungal growth. Resazurin acts as a self-validating internal control: metabolically active cells reduce the blue dye to a fluorescent pink resorufin. If a well appears turbid but remains blue, it immediately flags drug precipitation rather than viable cells, ensuring absolute confidence in the determined MIC.

Workflow Step1 1. Media Prep RPMI 1640 + MOPS (pH 7.0) Step2 2. Inoculum 2.5 x 10^3 CFU/mL Step1->Step2 Step3 3. Microdilution Drug + Fungi (48h, 35°C) Step2->Step3 Step4 4. Resazurin Assay Self-Validating Readout Step3->Step4

Standardized self-validating broth microdilution workflow for antifungal efficacy screening.

Conclusion

Novel benzothiophene derivatives represent a significant structural evolution in antifungal drug design. By combining high-affinity CYP51A1 inhibition with direct membrane destabilization, these compounds effectively bypass the primary resistance mechanisms that currently neutralize standard azoles like fluconazole. When evaluated through rigorously controlled, self-validating methodologies, benzothiophenes demonstrate superior in vitro efficacy, positioning them as critical lead compounds for next-generation antifungal development.

References

  • Benchchem. "Efficacy of 2-Dibenzothiophenebutanoic acid".
  • National Center for Biotechnology Information (PMC). "Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities".
  • American Society for Microbiology (ASM Journals). "A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study".

Sources

Validation

Comparative antioxidant activity of tetrahydrobenzo[b]thiophene congeners

The development of novel antioxidant therapeutics requires a rigorous evaluation of both structural chemistry and pharmacological efficacy. Among sulfur-containing heterocycles, the tetrahydrobenzo[b]thiophene scaffold h...

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel antioxidant therapeutics requires a rigorous evaluation of both structural chemistry and pharmacological efficacy. Among sulfur-containing heterocycles, the tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged pharmacophore. Due to its unique electron-donating properties and structural flexibility, this core serves as a highly effective building block for designing agents capable of mitigating oxidative stress and inhibiting tumor progression.

As a Senior Application Scientist, I have structured this comparative guide to evaluate the antioxidant efficacy of newly synthesized tetrahydrobenzo[b]thiophene congeners. We will examine their mechanistic pathways, compare their quantitative free-radical scavenging capabilities, and outline the self-validating experimental protocols required to benchmark their performance in drug discovery workflows.

Mechanistic Rationale: Dual-Action Antioxidant Pathways

The antioxidant capacity of tetrahydrobenzo[b]thiophene derivatives is not merely a function of direct chemical reduction; it is a dual-action mechanism involving both direct radical scavenging and the modulation of intracellular signaling pathways.

  • Direct Free-Radical Scavenging : The electron-rich thiophene ring, particularly when functionalized with electron-donating groups (e.g., 4-hydroxy phenyl substitutions or Schiff bases), readily donates hydrogen atoms to neutralize reactive oxygen species (ROS)[1].

  • Protein-Level Modulation (Keap1-Nrf2 Axis) : Recent molecular docking and in vitro studies demonstrate that specific congeners (such as 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives) act as competitive inhibitors of the Keap1 (Kelch-like ECH-associated protein 1) protein (PDB: 7C5E)[2]. By binding to Keap1, these compounds prevent the degradation of Nrf2, allowing it to translocate to the nucleus and upregulate endogenous antioxidant defense genes.

G OxStress Oxidative Stress (ROS Accumulation) CellSurvival Cellular Protection & Homeostasis OxStress->CellSurvival Threatens Thiophene Tetrahydrobenzo[b]thiophene Congeners RadicalScavenge Direct Radical Scavenging (DPPH / ABTS) Thiophene->RadicalScavenge H+ Donation Keap1 Keap1 Protein Inhibition (PDB: 7C5E) Thiophene->Keap1 Competitive Binding RadicalScavenge->OxStress Neutralizes Nrf2 Nrf2 Pathway Activation (Antioxidant Defense) Keap1->Nrf2 Releases Nrf2 Nrf2->CellSurvival Gene Transcription

Dual-action antioxidant mechanism of tetrahydrobenzo[b]thiophene derivatives.

Comparative Antioxidant Performance

To objectively evaluate the therapeutic potential of these congeners, we must compare their half-maximal inhibitory concentrations (IC₅₀) against industry-standard antioxidants like Butylated Hydroxytoluene (BHT) and Ascorbic Acid.

A critical advancement in this field is the integration of nanotechnology. Conjugating thiophene derivatives onto magnetic nanoparticles (Fe₃O₄ and Fe₃O₄/SiO₂) via Schiff base linkages significantly enhances their aqueous solubility, bioavailability, and targeted delivery, yielding superior radical scavenging profiles[3].

Table 1: Quantitative Antioxidant Profiling of Key Congeners
Congener / FormulationStructural ModificationAssay MethodologyIC₅₀ / Efficacy LevelReference Standard
NPs12a Fe₃O₄ nanoparticle capped with thiophene Schiff baseDPPH Scavenging80.0 ± 14.14 µg/mL BHT (54.0 µg/mL)
NPs12b Fe₃O₄/SiO₂ nanoparticle capped with thiophene Schiff baseDPPH Scavenging95.0 ± 7.07 µg/mL BHT (54.0 µg/mL)
Compound 1b Unmodified 4,5,6,7-tetrahydrobenzo[b]thiopheneDPPH Scavenging110.0 ± 14.14 µg/mL BHT (54.0 µg/mL)
Compound 1, 16, 17 2-amino-6-(tert-butyl) derivativesTAC (Phosphomolybdenum)High (Comparable to Std)Ascorbic Acid
4-Hydroxy Derivative 4-hydroxy substituent on phenyl ringDPPH ScavengingHigh at 100 µMAscorbic Acid

Data Synthesis: The unmodified Compound 1b demonstrates baseline efficacy (110.0 µg/mL)[3]. However, when structurally similar derivatives are loaded onto Fe₃O₄ nanoparticles (NPs12a ), the IC₅₀ drops to 80.0 µg/mL, representing a ~27% increase in antioxidant efficiency[3]. Furthermore, derivatives possessing a 4-hydroxy substitution on the phenyl ring exhibit maximized electron-donating capabilities, validating the SAR hypothesis that electron-rich substituents drive radical neutralization[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation for the experimental choice and built-in quality control measures.

Protocol 1: One-Pot Gewald Synthesis of Thiophene Congeners

Causality: The Gewald multi-component reaction is utilized because it allows the convergent synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in a single vessel. This maximizes atom economy and prevents the degradation of sensitive intermediates[2].

  • Reagent Assembly: Combine 10 mmol of the target ketone (e.g., 4-tert-butylcyclohexanone), 10 mmol of malononitrile (or ethyl cyanoacetate), and 10 mmol of elemental sulfur in 30 mL of absolute ethanol.

  • Catalysis: Add 10 mmol of a secondary amine (e.g., morpholine or piperidine) dropwise under continuous stirring.

    • Causality: The amine acts as a base to catalyze the initial Knoevenagel condensation and subsequent sulfurization/cyclization.

  • Reflux & Monitoring: Reflux the mixture at 70-80°C for 2-4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure tetrahydrobenzo[b]thiophene congener.

Protocol 2: DPPH Radical Scavenging Assay

Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay relies on the reduction of a stable nitrogen-centered free radical. As the thiophene congener donates a hydrogen atom, the solution shifts from deep purple to yellow, allowing precise spectrophotometric quantification of antioxidant power.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol.

    • Causality: Methanol stabilizes the DPPH radical while providing adequate solubility for the lipophilic thiophene derivatives.

  • Sample Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test congener at varying concentrations (10, 25, 50, 100, 150 µg/mL). Incubate in complete darkness at room temperature for 30 minutes.

    • Causality: Dark incubation is strictly required to prevent the photo-degradation of the DPPH radical, ensuring all absorbance changes are chemically driven by the test compound.

  • Spectrophotometric Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Self-Validation (Controls):

    • Positive Control: Run parallel wells using BHT or Ascorbic Acid to benchmark the IC₅₀.

    • Negative Control (Blank): 100 µL methanol + 100 µL DPPH (establishes 0% scavenging baseline).

    • Background Correction: 100 µL test compound + 100 µL methanol (corrects for intrinsic compound absorbance).

Protocol 3: Total Antioxidant Capacity (TAC) via Phosphomolybdenum Method

Causality: This assay evaluates the total reductive power of the congener by measuring the reduction of Mo(VI) to Mo(V), forming a green phosphate/Mo(V) complex at acidic pH[2].

  • Reagent Preparation: Prepare a reagent solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

  • Reaction: Combine 0.3 mL of the congener solution with 3 mL of the reagent solution in capped tubes.

  • Thermal Incubation: Incubate the tubes at 95°C for 90 minutes.

    • Causality: The elevated temperature provides the activation energy required for the complete reduction of the molybdenum complex by the sterically hindered thiophene derivatives.

  • Measurement: Cool to room temperature and measure absorbance at 695 nm against a blank. Express results as Ascorbic Acid Equivalents (AAE).

Conclusion

The structural diversification of tetrahydrobenzo[b]thiophene congeners offers a highly tunable platform for antioxidant drug discovery. As demonstrated by the data, unmodified congeners provide a strong baseline of radical scavenging, but the strategic application of Schiff base functionalization and nanoparticle capping (Fe₃O₄/SiO₂) drastically lowers the IC₅₀, pushing efficacy closer to established clinical standards like BHT. By utilizing self-validating assays and understanding the dual-action Keap1-Nrf2 mechanism, researchers can confidently advance these heterocycles into preclinical models for oxidative stress and colorectal cancer therapeutics.

References

1.2 - National Institutes of Health (NIH) 2.3 - National Institutes of Health (NIH) 3.1 - International Journal of Current Microbiology and Applied Sciences (IJCMAS)

Sources

Comparative

Benchmarking new benzothiophene synthesis methods against literature procedures

Benchmarking Next-Generation Benzothiophene Synthesis: Green Chemistry vs. Literature Procedures The benzothiophene scaffold is a privileged structural motif embedded in numerous pharmaceuticals, agrochemicals, and organ...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Benzothiophene Synthesis: Green Chemistry vs. Literature Procedures

The benzothiophene scaffold is a privileged structural motif embedded in numerous pharmaceuticals, agrochemicals, and organic materials[1]. Historically, the construction of this heteroaromatic core relied heavily on transition-metal-catalyzed cross-couplings and harsh electrophilic cyclizations[2]. However, modern demands for sustainable, scalable, and metal-free manufacturing have driven the development of novel synthetic methodologies[1]. This guide provides an objective, data-driven comparison of emerging benzothiophene synthesis methods against established literature procedures, focusing on mechanistic causality, protocol validation, and experimental yields.

The Literature Standard: Palladium-Catalyzed Cross-Coupling and Cyclization

Mechanistic Causality: Transition-metal catalysis, particularly palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization, remains the benchmark for synthesizing 2-substituted benzothiophenes[1]. The causality of this method relies on the oxidative addition of a 2-halothiophenol to a Pd(0) species, followed by transmetalation with a terminal alkyne and reductive elimination[1]. The subsequent cyclization is driven by the nucleophilic attack of the sulfur atom onto the activated alkyne, ensuring high regioselectivity[3]. While highly efficient, this method often suffers from trace heavy-metal contamination—a critical bottleneck in late-stage drug development[1].

Experimental Protocol (Self-Validating System):

  • Preparation: In an oven-dried, nitrogen-purged Schlenk tube, combine 2-iodothiophenol (0.5 mmol), palladium(II) acetate (Pd(OAc)₂, 15 mol%), and silver trifluoroacetate (AgTFA, 1.1 equiv.)[1].

  • Solvent & Ligand Addition: Add anhydrous DMF (2.0 mL) and tetramethylethylenediamine (TMEDA, 20 mol%)[1]. The TMEDA acts as a bidentate ligand, stabilizing the Pd intermediate and preventing catalyst aggregation (blacking out), which is a common cause of low yields[4].

  • Coupling: Introduce phenylacetylene (4.0 equiv.) via a microsyringe[1].

  • Thermal Activation: Seal the tube and heat to 110 °C for 24 hours[1]. The high temperature provides the necessary activation energy to overcome the barrier of the final cyclization step[4].

  • Workup & Validation: Cool to room temperature, filter through a Celite pad to remove precipitated silver salts and Pd residues, and concentrate[1]. Purify via silica gel chromatography. A successful reaction is validated by the disappearance of the characteristic terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR.

The Green Alternative: Visible-Light Photocatalytic Radical Annulation

Mechanistic Causality: To circumvent the toxicity and cost of palladium, visible-light photocatalysis has emerged as a robust alternative[5]. Utilizing Eosin Y as an organic photocatalyst, this method initiates a radical annulation process between o-methylthio-arenediazonium salts and alkynes[2]. Upon irradiation with green light, Eosin Y reaches an excited state and transfers an electron to the diazonium salt, extruding nitrogen gas to generate an aryl radical[2]. This radical adds across the alkyne, followed by intramolecular cyclization onto the methylthio group and subsequent demethylation[2]. This method completely eliminates transition metals and operates at ambient temperature[5].

Experimental Protocol (Self-Validating System):

  • Preparation: Dissolve o-methylthio-arenediazonium tetrafluoroborate (0.25 mmol), the target alkyne (5.0 equiv.), and Eosin Y (0.05 equiv.) in 1.0 mL of anhydrous DMSO in a transparent glass vial[5].

  • Degassing: Sparge the solution with argon for 15 minutes. Oxygen must be strictly excluded as it quenches the excited photocatalyst and traps carbon-centered radicals.

  • Irradiation: Place the vial approximately 5 cm away from a green LED light source (e.g., compact fluorescent lamp)[5]. Stir at room temperature for 24–36 hours[2].

  • Workup & Validation: Dilute with water and extract with ethyl acetate[5]. The high equivalents of alkyne ensure complete conversion of the diazonium salt. The release of N₂ gas (bubbling) during the initial stages serves as a visual self-validation of successful radical generation[2].

The Modern Innovation: Metal-Free Twofold C–H Functionalization

Mechanistic Causality: Recent advancements have demonstrated the synthesis of benzothiophenes via an interrupted Pummerer reaction coupled with a [3,3]-sigmatropic rearrangement[6]. By reacting unactivated arenes with allyl sulfoxides under acidic conditions, an electrophilic thionium ion is generated[6]. This intermediate undergoes a twofold C–H functionalization cascade[6]. The causality here is strictly governed by orbital symmetry and the precise control of the acid promoter, which orchestrates the rearrangement without the need for external oxidants or metals[6]. This provides direct access to highly functionalized, materials-oriented heteroaromatics[6].

Experimental Protocol (Self-Validating System):

  • Activation: To a solution of the allyl sulfoxide (0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) at -78 °C, add trifluoroacetic anhydride (TFAA, 1.2 equiv.) dropwise. This activates the sulfoxide into a highly reactive sulfonium intermediate.

  • Arene Addition: Introduce the electron-rich arene (1.0 equiv.) to the mixture[6].

  • Rearrangement Cascade: Gradually warm the reaction to room temperature and stir for 12 hours. The controlled warming regulates the kinetics of the [3,3]-sigmatropic rearrangement, preventing undesired intermolecular side reactions.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify. The structural integrity of the resulting dihydrobenzothiophene (which can be readily oxidized to the benzothiophene) is typically validated via single-crystal X-ray crystallography or 2D NMR (HMBC/HSQC) to confirm the regiochemistry of the C-H functionalization[6].

Benchmarking Data: Quantitative Comparison

Below is a consolidated benchmarking table comparing these methodologies based on critical process chemistry metrics[1][4][5][6].

Synthesis StrategyTypical Yield (%)Reaction Temp (°C)Time (h)Catalyst / Reagent CostEnvironmental Impact
Pd-Catalyzed Cross-Coupling 75 - 92%110 °C24High (Pd, Ag salts)High (Heavy metals, high heat)
Photocatalytic Annulation 60 - 85%20 - 25 °C24 - 36Low (Eosin Y)Low (Green light, metal-free)
Twofold C-H Functionalization 65 - 86%-78 °C to 25 °C12 - 16Moderate (TFAA)Moderate (Halogenated solvents)

Workflow Visualization

To assist process chemists in selecting the optimal synthetic route based on substrate constraints and purity requirements, the following decision tree outlines the logical workflow.

Benzothiophene_Synthesis Start Select Benzothiophene Synthesis Strategy Cond1 Is Transition Metal Toxicity a Concern? Start->Cond1 Path1 Palladium-Catalyzed Cross-Coupling Cond1->Path1 No (Standard) Path2 Green / Metal-Free Approaches Cond1->Path2 Yes (Pharma/Green) Cond2 Require Room Temp & Visible Light? Path2->Cond2 Path3 Photocatalytic Radical Annulation Cond2->Path3 Yes Path4 Twofold C-H Functionalization Cond2->Path4 No

Decision matrix for selecting benzothiophene synthesis methods based on reaction constraints.

References

  • Organic Letters (ACS Publications). "Visible Light Photocatalytic Synthesis of Benzothiophenes." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydro-1-benzothiophene-3-carbonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2,3-Dihydro-1-benzothiophene-3-carbonitrile (CAS: 342616-11-9) requires more than simply reading a Safety Data Sh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2,3-Dihydro-1-benzothiophene-3-carbonitrile (CAS: 342616-11-9) requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity to ensure absolute safety during operational handling and end-of-life disposal.

This guide provides a self-validating, step-by-step protocol for the safe management and destruction of this compound, ensuring your laboratory maintains compliance with top-tier environmental and safety standards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule. 2,3-Dihydro-1-benzothiophene-3-carbonitrile features two critical functional groups: a benzothiophene ring (a sulfur-containing heterocycle) and a carbonitrile moiety (-C≡N) . Understanding how these groups react under stress is the foundation of our safety protocol.

Table 1: Chemical Identity & Hazard Profile

ParameterSpecification / Causality
Chemical Name 2,3-Dihydro-1-benzothiophene-3-carbonitrile
CAS Number 342616-11-9
Molecular Formula C9H7NS
Primary Hazards Skin/eye irritation, respiratory toxicity. Harmful if ingested .
Incompatibilities Strong acids, strong oxidizers, strong bases []().
Combustion Byproducts CO, CO2, NOx, SOx, and trace HCN .

Mechanistic Insight: The carbonitrile group is highly sensitive to acidic hydrolysis. Exposure to strong mineral acids can protonate the nitrile, leading to an exothermic degradation pathway that risks liberating highly toxic hydrogen cyanide (HCN) gas. Furthermore, the sulfur atom in the thiophene ring oxidizes during combustion to form sulfur dioxide (SOx), an acidic and corrosive gas . Therefore, standard drain disposal or open-air evaporation is strictly prohibited .

Operational Safety & Handling Protocol

Before discussing disposal, operational integrity must be established. Every handling event must be a closed, self-validating system to prevent exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers and weighing inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to avoid inhalation of dust or aerosols .

  • PPE Donning: Equip standard chemical-resistant gear: nitrile rubber gloves (inspect for micro-tears prior to use), a fully buttoned laboratory coat, and splash-proof safety goggles .

  • Inert Atmosphere (Optional but Recommended): If the material is stored for prolonged periods, purge the secondary container with argon or nitrogen to prevent slow oxidative degradation of the thiophene ring.

  • Decontamination: Post-handling, wipe down all spatulas and balances with a solvent like ethanol, collecting the wipes as hazardous solid waste. Validation Step: Visually inspect the balance area under adequate lighting to ensure zero residual powder remains.

Strategic Waste Management & Disposal Procedures

The only scientifically sound and legally compliant method for disposing of 2,3-Dihydro-1-benzothiophene-3-carbonitrile is high-temperature incineration equipped with chemical scrubbing [[1]]([Link]).

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all solid waste, contaminated packaging, and residual compound in a clearly labeled, sealable high-density polyethylene (HDPE) or glass container. Validation Step: Review the laboratory waste log to confirm no strong acids or oxidizers were added to this specific container, preventing in-situ HCN generation.

  • Solvent Dissolution (Preparation for Incineration): To prevent uneven burning and localized cold spots during incineration, dissolve or suspend the solid waste in a highly combustible, non-halogenated solvent (e.g., acetone or ethanol) . Causality: A homogenous liquid fuel mixture ensures complete thermal destruction in the primary combustion chamber, preventing unreacted nitrile from escaping.

  • High-Temperature Incineration: Transfer the sealed waste to a licensed hazardous waste disposal facility. The incinerator must operate with a secondary combustion chamber (afterburner) exceeding 1000°C .

  • Effluent Scrubbing: The facility must utilize an alkaline chemical scrubber (typically utilizing sodium hydroxide). Causality: The combustion of the benzothiophene ring generates SO2, while the carbonitrile yields NOx. The alkaline scrubber neutralizes these acidic gases into harmless environmental salts (sodium sulfite/sulfate and sodium nitrate) prior to atmospheric release .

Incineration Waste 2,3-Dihydro-1-benzothiophene- 3-carbonitrile Waste Solvent Dissolve in Combustible Solvent Waste->Solvent Primary Primary Combustion (Volatilization) Solvent->Primary Secondary Secondary Combustion (>1000°C Afterburner) Primary->Secondary Gases Raw Effluent Gases (CO2, H2O, NOx, SOx, HCN) Secondary->Gases Scrubber Alkaline Chemical Scrubber (Neutralizes Acid Gases) Gases->Scrubber Exhaust Safe Environmental Exhaust Scrubber->Exhaust

Fig 1: Chemical degradation logic during high-temperature incineration and exhaust scrubbing.

Emergency Response & Spill Containment

In the event of an accidental release, immediate and methodical action is required to contain the spread of the compound.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood or room ventilation remains active to clear potential aerosols .

  • Containment: Cover the spill with a 1:1:1 mixture by weight of sodium carbonate, clay cat litter (bentonite), and sand . Causality: Sodium carbonate provides a mildly alkaline environment, suppressing any potential acidic hydrolysis of the nitrile group, while the clay and sand provide inert physical absorption.

  • Collection: Use non-sparking tools (e.g., plastic dustpans) to sweep up the absorbed mixture to prevent ignition of any co-spilled flammable solvents.

  • Packaging: Place the absorbed material into a heavy-duty hazardous waste bag, seal it, and place it inside a rigid secondary container for incineration . Validation Step: Label the container explicitly as "Hazardous Spill Waste - Contains Nitrile/Sulfur Organics" to alert the disposal facility of the required scrubber protocols.

SpillResponse Spill Chemical Spill (Solid/Solution) Assess Assess Size & Hazards (Ventilation, Fire Risk) Spill->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Package Seal in Hazardous Waste Container Collect->Package

Fig 2: Step-by-step operational workflow for spill containment and waste packaging.

References

  • [2] P2 InfoHouse. The Disposal of Chemical Laboratory Wastes (Nitrile & Sulfur Compounds). Retrieved from: [Link]

  • [1] Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from:[Link]

  • [3] Reed College. Hazardous Laboratory Chemicals Disposal Guide (Spill Containment). Retrieved from:[Link]

  • [4] Physikalisch-Technische Bundesanstalt (PTB). Chemical Waste Management for Laboratories (High-Temperature Incineration & Scrubbing). Retrieved from: [Link]

Sources

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